2-Chlorotetradecane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
34942-43-3 |
|---|---|
Molecular Formula |
C14H29Cl |
Molecular Weight |
232.83 g/mol |
IUPAC Name |
2-chlorotetradecane |
InChI |
InChI=1S/C14H29Cl/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14H,3-13H2,1-2H3 |
InChI Key |
BDOUIUPFTBUPNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chlorotetradecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-chlorotetradecane, a saturated monochloroalkane with potential applications in various fields of chemical synthesis and drug development. The document details the core reaction mechanisms, offers generalized experimental protocols, and presents a comparative analysis of the different synthetic routes.
Executive Summary
The synthesis of this compound can be approached through three main strategies, each with distinct advantages and disadvantages in terms of selectivity, yield, and scalability. These pathways are:
-
Hydrochlorination of 1-Tetradecene (B72687): A regioselective addition reaction that primarily yields the desired 2-chloro isomer.
-
Chlorination of 2-Tetradecanol (B1204251): A substitution reaction offering a direct route from the corresponding secondary alcohol.
-
Free-Radical Chlorination of Tetradecane (B157292): A less selective method that produces a mixture of chlorinated isomers, requiring subsequent purification.
This guide will delve into the specifics of each pathway, providing the necessary details for researchers to make informed decisions for their synthetic needs.
Data Presentation: Comparison of Synthesis Pathways
| Synthesis Pathway | Starting Material | Reagents | Mechanism | Regioselectivity | Expected Yield | Purification |
| Hydrochlorination of Alkene | 1-Tetradecene | HCl | Electrophilic Addition (Markovnikov) | High for 2-chloro isomer | Moderate to High | Straightforward |
| Chlorination of Alcohol | 2-Tetradecanol | SOCl₂, PCl₅, etc. | Nucleophilic Substitution (SN2 or SNi) | High | High | Straightforward |
| Free-Radical Halogenation | Tetradecane | Cl₂, UV light | Free-Radical Chain Reaction | Low (mixture of isomers) | Variable | Challenging |
Pathway 1: Hydrochlorination of 1-Tetradecene
This pathway represents a highly efficient and regioselective method for the synthesis of this compound. The reaction proceeds via an electrophilic addition of hydrogen chloride (HCl) across the double bond of 1-tetradecene, following Markovnikov's rule.[1][2] This rule dictates that the hydrogen atom will add to the carbon atom that already has the greater number of hydrogen atoms, while the chloride will bond to the more substituted carbon, resulting in the preferential formation of this compound.[1]
Reaction Mechanism
The reaction is initiated by the protonation of the alkene by HCl, which forms a secondary carbocation at the C2 position. This carbocation is more stable than the primary carbocation that would be formed if the proton added to the C2 position. The chloride ion then acts as a nucleophile, attacking the carbocation to form the final product.
Experimental Protocol (General)
-
Reaction Setup: A solution of 1-tetradecene in a suitable inert solvent (e.g., dichloromethane (B109758) or diethyl ether) is prepared in a reaction vessel equipped with a gas inlet and a stirring mechanism. The reaction is typically carried out at a low temperature (0 °C to room temperature) to minimize side reactions.
-
Reagent Addition: Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a compatible solvent is added dropwise.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed with a mild base (e.g., sodium bicarbonate solution) to neutralize excess acid, followed by water. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Pathway 2: Chlorination of 2-Tetradecanol
This pathway involves the direct conversion of the secondary alcohol, 2-tetradecanol, to this compound using a variety of chlorinating agents. Common reagents for this transformation include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).[3][4][5] This method is generally high-yielding and avoids the potential for rearrangements that can occur in carbocation-mediated reactions.
Reaction Mechanism with Thionyl Chloride
The reaction of a secondary alcohol with thionyl chloride typically proceeds through an SN2 mechanism, especially in the presence of a base like pyridine (B92270).[3][6][7] The alcohol first attacks the sulfur atom of SOCl₂, forming a chlorosulfite intermediate. The chloride ion, displaced in the first step or from another molecule of SOCl₂, then acts as a nucleophile and attacks the carbon atom bearing the chlorosulfite group from the backside, leading to an inversion of stereochemistry if the carbon is a chiral center. The other products are sulfur dioxide and hydrogen chloride, which are gases and can be easily removed from the reaction mixture.
Experimental Protocol (General, with Thionyl Chloride)
-
Reaction Setup: 2-Tetradecanol is dissolved in an inert solvent such as dichloromethane or diethyl ether in a flask equipped with a reflux condenser and a dropping funnel. A base like pyridine may be added to neutralize the HCl produced. The reaction is often cooled in an ice bath initially.
-
Reagent Addition: Thionyl chloride is added dropwise to the solution of the alcohol.
-
Reaction Conditions: After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to reflux to ensure completion.
-
Work-up and Purification: The reaction mixture is carefully poured onto ice-water to quench any unreacted thionyl chloride. The organic layer is separated, washed with water, a dilute base solution, and brine. After drying over an anhydrous salt, the solvent is evaporated. The resulting crude this compound can be purified by vacuum distillation.
Pathway 3: Free-Radical Chlorination of Tetradecane
This method involves the direct chlorination of tetradecane using chlorine gas (Cl₂) under UV light. The reaction proceeds via a free-radical chain mechanism and is generally not very selective.[8] It results in a mixture of monochlorinated isomers (1-chlorotetradecane, this compound, 3-chlorotetradecane, etc.) as well as polychlorinated products.
Reaction Mechanism
The reaction is initiated by the homolytic cleavage of the chlorine molecule by UV light to form two chlorine radicals. These radicals then abstract a hydrogen atom from the tetradecane chain to form a tetradecyl radical and HCl. The tetradecyl radical then reacts with another chlorine molecule to form the chlorotetradecane product and a new chlorine radical, which continues the chain reaction.
The regioselectivity of this reaction is determined by the stability of the radical intermediate. Tertiary radicals are more stable than secondary radicals, which are more stable than primary radicals.[9][10] In tetradecane, all hydrogens are either on primary (C1 and C14) or secondary carbons. Therefore, the abstraction of a hydrogen atom from a secondary carbon is statistically and energetically favored over a primary carbon, leading to a higher proportion of secondary chloroalkanes. However, due to the large number of secondary hydrogens, a complex mixture of isomers is unavoidable.
Experimental Protocol (General)
-
Reaction Setup: Liquid tetradecane is placed in a reaction vessel that is transparent to UV light. The vessel is equipped with a gas inlet, a condenser, and a stirrer.
-
Reaction Conditions: The tetradecane is heated, and chlorine gas is bubbled through it while being irradiated with a UV lamp.
-
Reaction Monitoring: The reaction can be monitored by observing the consumption of chlorine gas and by GC analysis of the reaction mixture.
-
Work-up and Purification: After the desired degree of chlorination is achieved, the reaction is stopped. Excess chlorine and HCl are removed by purging with an inert gas. The resulting mixture of chlorinated tetradecanes is a significant challenge to separate. Techniques like fractional distillation under high vacuum or preparative chromatography would be required to isolate this compound from the other isomers.[11][12][13][14]
Conclusion
For the selective and high-yield synthesis of this compound, the hydrochlorination of 1-tetradecene and the chlorination of 2-tetradecanol are the preferred methods. The choice between these two will likely depend on the availability and cost of the starting materials. The hydrochlorination route is elegant in its simplicity and high regioselectivity. The chlorination of the corresponding alcohol offers a direct and reliable conversion. The free-radical chlorination of tetradecane, while seemingly direct, is hampered by its lack of selectivity, leading to complex product mixtures that are difficult and costly to separate, making it less suitable for the preparation of a specific isomer in a laboratory or pharmaceutical setting. Researchers and drug development professionals should carefully consider these factors when planning the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Advancements in hydrochlorination of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. The final product obtained by the reaction between alcohol and phosphorus pentachloride is: [vedantu.com]
- 6. m.youtube.com [m.youtube.com]
- 7. google.com [google.com]
- 8. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. quora.com [quora.com]
- 12. (524g) Separation of Isomers | AIChE [proceedings.aiche.org]
- 13. Simultaneous Recognition and Separation of Organic Isomers Via Cooperative Control of Pore‐Inside and Pore‐Outside Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
Spectroscopic Profile of 2-Chlorotetradecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Chlorotetradecane, a long-chain secondary alkyl halide. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from analogous compounds. This guide is intended to serve as a valuable resource for the identification and characterization of this compound and related long-chain haloalkanes in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data for similar compounds, including shorter-chain secondary chloroalkanes and long-chain n-alkanes, and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons near the chlorine atom and overlapping signals for the long alkyl chain.
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| -CH(Cl)- | 3.9 - 4.1 | Sextet | 1H |
| -CH₃ (at C1) | 1.5 - 1.7 | Doublet | 3H |
| -CH₂- (at C3) | 1.6 - 1.8 | Multiplet | 2H |
| -(CH₂)₁₀- | 1.2 - 1.4 | Broad Multiplet | 20H |
| -CH₃ (at C14) | 0.8 - 0.9 | Triplet | 3H |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the different carbon environments in the molecule. The carbon atom attached to the chlorine will be significantly deshielded.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 (-CH(Cl)-) | 65 - 70 |
| C1 (-CH₃) | 23 - 27 |
| C3 (-CH₂-) | 38 - 42 |
| C4 - C12 (-(CH₂)₉-) | 22 - 32 |
| C13 (-CH₂-) | 22 - 24 |
| C14 (-CH₃) | 13 - 15 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by absorptions from the alkyl chain, with a characteristic absorption for the C-Cl bond.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| C-H stretch (alkane) | 2850 - 2960 | Strong | Characteristic of the long alkyl chain. |
| C-H bend (alkane) | 1375 - 1470 | Medium | Methylene and methyl bending vibrations. |
| C-Cl stretch | 600 - 800 | Medium to Strong | The position can be conformationally dependent. |
Mass Spectrometry (MS)
The mass spectrum of this compound, obtained by electron ionization (EI), will show a molecular ion peak and characteristic fragmentation patterns. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), chlorine-containing fragments will appear as doublets separated by 2 m/z units.
| m/z Value | Interpretation | Notes |
| 232/234 | [M]⁺, Molecular ion | The M+2 peak will have approximately one-third the intensity of the M peak. |
| 197 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 63/65 | [C₃H₆Cl]⁺ | Alpha-cleavage. |
| 43 | [C₃H₇]⁺ | Beta-cleavage, often the base peak. |
| 29, 43, 57, 71... | [CₙH₂ₙ₊₁]⁺ | Series of alkyl fragments from cleavage along the carbon chain. |
Experimental Protocols
The following sections outline general experimental protocols for acquiring NMR, IR, and Mass Spectra for a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in a deuterated solvent (e.g., CDCl₃) to a final volume of 0.6-0.7 mL in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
Data Acquisition (¹H and ¹³C NMR):
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phasing, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of neat this compound directly onto the center of the ATR crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a liquid sample or through a gas chromatograph (GC-MS).
-
In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
Mass Analysis and Detection:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion at a specific m/z value.
-
The data is plotted as a mass spectrum, showing the relative intensity of each ion.
Visualizations
General Spectroscopic Analysis Workflow
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 2-Chlorotetradecane
This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and physicochemical properties of 2-chlorotetradecane. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical characteristics and relevant experimental methodologies.
Molecular Structure
This compound is a halogenated alkane with the chemical formula C14H29Cl. Its structure consists of a fourteen-carbon aliphatic chain (tetradecane) with a single chlorine atom substituted at the second carbon position. This positioning of the chlorine atom distinguishes it from its isomer, 1-chlorotetradecane, where the chlorine is located at a terminal carbon. The IUPAC name for this compound is this compound.
The presence of the chlorine atom introduces polarity to the otherwise nonpolar hydrocarbon chain, influencing its physical and chemical properties. The carbon-chlorine bond is a reactive site, making this compound a potential intermediate in various organic syntheses.
Stereochemistry
A critical aspect of the molecular structure of this compound is its stereochemistry. The second carbon atom (C2), to which the chlorine atom is attached, is bonded to four different groups: a chlorine atom, a hydrogen atom, a methyl group (C1), and a dodecyl group (C3-C14). This makes the C2 carbon a chiral center.
Due to this chirality, this compound can exist as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-2-chlorotetradecane and (S)-2-chlorotetradecane, based on the Cahn-Ingold-Prelog priority rules. The two enantiomers have identical physical properties in a non-chiral environment but will rotate plane-polarized light in opposite directions and may exhibit different biological activities and interactions with other chiral molecules.
Physicochemical Properties
| Property | Value (for 1-Chlorotetradecane) | Reference |
| Molecular Formula | C14H29Cl | [1][2] |
| Molecular Weight | 232.83 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Boiling Point | 292.9 °C at 760 mmHg | [4] |
| 139-142 °C at 4 mmHg | [6] | |
| Melting Point | -3 °C | [4][7] |
| Density | 0.859 g/cm³ at 25 °C | [4][6] |
| Refractive Index | 1.446 at 20 °C | [6] |
| Flash Point | 122.5 °C | [4] |
| Water Solubility | <0.01 g/L | [8] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the hydrochlorination of 1-tetradecene (B72687). This reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (C1), and the chlorine atom adds to the carbon with fewer hydrogen atoms (C2).
Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser, dissolve 1-tetradecene in a suitable inert solvent such as dichloromethane.
-
Hydrochlorination: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution with continuous stirring.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Once the reaction is complete, neutralize the excess HCl by washing the reaction mixture with a saturated sodium bicarbonate solution, followed by water.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Characterization
The synthesized this compound would be characterized using standard analytical techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the protons adjacent to the chlorine atom and the rest of the alkyl chain. The proton at C2 would appear as a multiplet.
-
¹³C NMR: Would show a distinct signal for the carbon atom bonded to chlorine (C2) at a downfield chemical shift compared to the other sp³ hybridized carbons.
Mass Spectrometry (MS):
-
The mass spectrum would show the molecular ion peak and characteristic isotopic peaks for the presence of a chlorine atom (M and M+2 in an approximate 3:1 ratio). Fragmentation patterns would be consistent with the structure of this compound.
Gas Chromatography (GC):
-
GC can be used to determine the purity of the synthesized compound and to separate it from any unreacted starting material or isomeric byproducts.
Signaling Pathways and Logical Relationships
The primary relevance of this compound in a biological context would be as a potential lipophilic molecule that could interact with cell membranes or intracellular lipid-binding proteins. Its metabolism could involve cytochrome P450-mediated oxidation or glutathione (B108866) conjugation, common pathways for the detoxification of halogenated alkanes.
References
- 1. Myristyl chloride | C14H29Cl | CID 17043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetradecane, 1-chloro- [webbook.nist.gov]
- 3. Tetradecane, 1-chloro- [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [guidechem.com]
- 6. 1-Chlorotetradecane 98 2425-54-9 [sigmaaldrich.com]
- 7. 1-Chlorotetradecane | CAS#:2425-54-9 | Chemsrc [chemsrc.com]
- 8. 1-Chlorotetradecane | 2425-54-9 [chemicalbook.com]
Environmental Fate and Degradation of 2-Chlorotetradecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of 2-Chlorotetradecane. Due to the limited availability of specific experimental data for this compound, this guide incorporates data and methodologies from studies on chlorinated alkanes of similar chain lengths (C10-C18) to provide a scientifically grounded assessment of its likely environmental behavior.
Environmental Partitioning
The environmental distribution of this compound is governed by its physicochemical properties, which dictate its partitioning between soil, water, and air.
Adsorption and Leaching
Table 1: Estimated Physicochemical Properties and Environmental Partitioning of this compound
| Parameter | Estimated Value/Behavior | Implication for Environmental Fate |
| Soil Adsorption Coefficient (Koc) | High (estimated) | Strong adsorption to soil and sediment organic matter, leading to low mobility and reduced leaching potential. |
| Water Solubility | Low (estimated) | Limited distribution in the aqueous phase. |
| Henry's Law Constant | Moderate to High (estimated) | Potential for volatilization from surface water and moist soil. |
Volatilization
The tendency of this compound to volatilize from water to the atmosphere is described by its Henry's Law Constant. Although a specific value for this compound is not available, long-chain chlorinated alkanes can exhibit significant volatilization from environmental surfaces.
Abiotic Degradation
Abiotic degradation processes, including hydrolysis and photolysis, can contribute to the transformation of this compound in the environment.
Hydrolysis
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For chlorinated alkanes, this can result in the replacement of a chlorine atom with a hydroxyl group.[4] The rate of hydrolysis is dependent on pH and temperature.[5][6][7][8][9] While specific hydrolysis rate constants for this compound are not documented, long-chain chloroalkanes are generally resistant to rapid hydrolysis under typical environmental conditions.[4]
Photolysis
Photolysis, or photodegradation, is the breakdown of molecules by light. The susceptibility of a chemical to photolysis depends on its ability to absorb light at environmentally relevant wavelengths (>290 nm) and the quantum yield of the degradation reaction.[10][11][12] While specific data for this compound is unavailable, chlorinated alkanes can undergo photolysis, leading to the cleavage of the carbon-chlorine bond.
Biodegradation
Biodegradation by microorganisms is expected to be a significant pathway for the environmental degradation of this compound.
Aerobic Biodegradation
Under aerobic conditions, bacteria, particularly species of Pseudomonas, are known to degrade chlorinated alkanes.[13] Studies on chlorinated alkanes with chain lengths from C6 to C16 have shown that terminal chlorination, as in 1-chlorotetradecane, generally leads to higher rates of degradation compared to secondary chlorination.[13] The initial step in the aerobic biodegradation of chlorinated alkanes often involves an oxygenase enzyme, such as an alkane hydroxylase, which incorporates an oxygen atom into the molecule.[13][14] This is followed by dehalogenation and subsequent metabolism of the resulting fatty acid via β-oxidation.
Table 2: Summary of Degradation Pathways for this compound
| Degradation Pathway | Description | Key Enzymes/Factors | Expected Products |
| Aerobic Biodegradation | Microbial breakdown in the presence of oxygen. | Alkane monooxygenase, Haloalkane dehalogenase | Carbon dioxide, water, chloride ions |
| Abiotic Hydrolysis | Reaction with water leading to the replacement of the chlorine atom. | pH, Temperature | Tetradecan-2-ol, Hydrochloric acid |
| Photolysis | Degradation by sunlight. | UV radiation, Quantum yield | Radicals, smaller organic molecules |
Anaerobic Biodegradation
Under anaerobic conditions, the degradation of chlorinated compounds often proceeds via reductive dechlorination, where the chlorine atom is removed and replaced by a hydrogen atom. This process is typically slower than aerobic degradation for less chlorinated alkanes.
Experimental Protocols
The following sections describe standardized methodologies for assessing the environmental fate and degradation of chemicals like this compound.
Biodegradation Testing
Protocol: OECD 301B - CO2 Evolution Test[15][16][17][18][19]
This method evaluates the ready biodegradability of a substance in an aerobic aqueous medium by measuring the amount of carbon dioxide produced over a 28-day period.
Hydrolysis Testing
Protocol: OECD 111 - Hydrolysis as a Function of pH[5][6][7][8][9]
This guideline describes a procedure to determine the rate of abiotic hydrolysis of chemicals in sterile aqueous buffered solutions at different pH values (typically 4, 7, and 9) and temperatures.
References
- 1. chemsafetypro.com [chemsafetypro.com]
- 2. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]
- 3. log KOC - ECETOC [ecetoc.org]
- 4. Homogeneous hydrolysis rate constants for selected chlorinated methanes, ethanes, ethenes, and propanes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 9. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 10. ias.ac.in [ias.ac.in]
- 11. Quantum yield - Wikipedia [en.wikipedia.org]
- 12. rsc.org [rsc.org]
- 13. Biodegradation of chlorinated alkanes and their commercial mixtures by Pseudomonas sp. strain 273 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. core.ac.uk [core.ac.uk]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. eurolab.net [eurolab.net]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
An In-depth Technical Guide on 2-Chlorotetradecane
Introduction
2-Chlorotetradecane is a halogenated alkane, specifically a chlorinated derivative of tetradecane. It falls under the category of medium-chain chlorinated alkanes (MCCAs), which typically contain 14 to 17 carbon atoms.[1][2] While extensive, in-depth research specifically targeting this compound is limited, a significant body of knowledge exists for the broader class of chlorinated alkanes. These compounds are not known to occur naturally and are produced for various industrial applications.[1][3][4] This guide synthesizes the available information on this compound and related compounds, providing a resource for researchers, scientists, and drug development professionals.
Physicochemical Properties
Quantitative data for this compound is not as readily available as for its isomer, 1-chlorotetradecane (B127486). However, based on the properties of similar compounds, a number of physical and chemical characteristics can be inferred and are presented below. For comparison, experimentally determined values for 1-chlorotetradecane are included where available.
| Property | Value (1-Chlorotetradecane) | Reference |
| Molecular Formula | C14H29Cl | [3] |
| Molecular Weight | 232.83 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Boiling Point | 292.9 °C at 760 mmHg | [3][5] |
| Melting Point | -3 °C | [3][4] |
| Density | 0.859 g/cm³ | [3][6] |
| Flash Point | 122.5 °C | [3] |
| Vapor Pressure | 0.00313 mmHg at 25°C | [3] |
| Water Solubility | <0.01 g/L | [7] |
| Refractive Index | n20/D 1.446 | [6] |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not prevalent in the literature. However, general methods for the preparation of haloalkanes can be applied.
General Synthesis of Haloalkanes
Haloalkanes can be synthesized through several established methods:
-
Free-radical substitution of alkanes: This method involves the reaction of an alkane with a halogen in the presence of UV light. The reaction proceeds via a free-radical chain mechanism, which includes initiation, propagation, and termination steps.[8]
-
Electrophilic addition to alkenes: Alkenes react with hydrogen halides (HX) or halogens (X2) to form haloalkanes. The addition of hydrogen halides follows Markovnikov's rule, where the halide attaches to the more substituted carbon.[8]
-
Substitution of alcohols: Alcohols can be converted to haloalkanes using various reagents, such as hydrogen halides, thionyl chloride (SOCl2), or phosphorus halides (e.g., PCl3, PCl5).[9]
A plausible, though not specifically cited, synthesis for this compound would involve the hydrohalogenation of 2-tetradecene (B8313900) with hydrogen chloride.
Illustrative Experimental Protocol: Synthesis of 1-Chlorotetradecane from Tetradecan-1-ol
A reported method for the synthesis of the related compound, 1-chlorotetradecane, involves the reaction of tetradecan-1-ol with tosyl chloride and 4-dimethylaminopyridine (B28879) in dichloromethane. This reaction proceeds over 96 hours at 25°C and yields approximately 95% of the product.[3]
Analytical Characterization
The characterization of this compound would employ standard analytical techniques used for organic compounds.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and structure of a compound. For chlorinated compounds, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak in the mass spectrum.[10] This isotopic pattern is a definitive indicator of the presence of a chlorine atom in the molecule or its fragments.[10] The fragmentation pattern of long-chain haloalkanes is often similar to that of the corresponding n-alkanes.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the precise structure of this compound.
-
¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the carbon bearing the chlorine atom (the methine proton at C2), the adjacent methyl (C1) and methylene (B1212753) (C3) groups, and the remaining methylene and methyl groups of the alkyl chain. The chemical shift of the methine proton would be downfield due to the deshielding effect of the electronegative chlorine atom. Spin-spin splitting would be observed between adjacent, non-equivalent protons.[12]
-
¹³C NMR: The carbon NMR spectrum would provide information on the number of non-equivalent carbon atoms and their chemical environment. The carbon atom bonded to the chlorine (C2) would exhibit a characteristic chemical shift.
Potential Biological Activity and Toxicity
While there is no specific research on the biological activity of this compound, the broader class of haloalkanes has been studied for its toxicological properties.
Haloalkanes can be bioactivated through cytochrome P450 or glutathione (B108866) transferase-dependent pathways. The toxicity of some haloalkanes is associated with the formation of reactive intermediates that can bind to cellular macromolecules like DNA, proteins, and lipids, leading to cellular damage.[13] For example, carbon tetrachloride is activated by cytochrome P450 to form a trichloromethyl radical, which can initiate lipid peroxidation and cause liver damage.[13][14]
Medium-chain chlorinated paraffins (MCCPs), the group to which this compound belongs, have been shown to cause toxic effects in aquatic invertebrates at low concentrations.[15] Concerns about the persistence, bioaccumulation potential, and toxicity of some chlorinated paraffins have led to regulatory scrutiny.[15][16]
Potential Research Applications
Given its structure, this compound could serve as a chemical intermediate in organic synthesis. For instance, its isomer, 1-chlorotetradecane, is used in the preparation of surfactants and quaternary ammonium (B1175870) compounds.[3][4]
Experimental Workflows
The following diagrams illustrate generalized workflows for the synthesis, characterization, and biological evaluation of a novel compound like this compound.
A generalized workflow for the synthesis and purification of this compound.
A workflow for the structural characterization of a synthesized compound.
A generalized workflow for the initial biological screening of a test compound.
References
- 1. Chloro-alkanes [utslappisiffror.naturvardsverket.se]
- 2. Toxic substances list: chlorinated alkanes - Canada.ca [canada.ca]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 1-クロロテトラデカン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1-Chlorotetradecane | 2425-54-9 [chemicalbook.com]
- 8. savemyexams.com [savemyexams.com]
- 9. Haloalkane - Wikipedia [en.wikipedia.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Hepatoxicity and mechanism of action of haloalkanes: Carbon tetrachloride as a toxicological model - ProQuest [proquest.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 16. canada.ca [canada.ca]
Navigating the Solubility Landscape of 2-Chlorotetradecane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorotetradecane, a halogenated alkane, presents a unique set of physicochemical properties that are of significant interest in various scientific domains, including organic synthesis and as a potential intermediate in drug development. Its long alkyl chain combined with the presence of a chlorine atom dictates its interaction with different solvent systems. Understanding the solubility of this compound in organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for assessing its solubility.
Core Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For a non-polar compound like this compound, which is characterized by a long hydrocarbon chain, the primary intermolecular forces are van der Waals forces (specifically, London dispersion forces). Therefore, it is expected to exhibit higher solubility in non-polar organic solvents that also rely on these types of interactions.
In contrast, its solubility in polar solvents is anticipated to be limited. While the carbon-chlorine bond introduces a degree of polarity to the molecule, the non-polar nature of the fourteen-carbon chain dominates its overall character, making it largely hydrophobic.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases reveals a notable lack of specific quantitative solubility data for this compound in various organic solvents. This indicates a gap in the documented physical properties of this specific compound. However, qualitative information for the structurally similar compound, 1-chlorotetradecane, is available and can serve as a useful proxy for estimating the solubility behavior of this compound.
Based on the general principles of haloalkane solubility and data for analogous compounds, the following table summarizes the expected qualitative solubility of this compound.
| Solvent Category | Representative Solvents | Expected Solubility of this compound | Primary Intermolecular Forces with Solute |
| Non-Polar Aliphatic | Hexane, Cyclohexane | High / Miscible | London Dispersion Forces |
| Non-Polar Aromatic | Toluene, Benzene | High / Miscible | London Dispersion Forces |
| Halogenated | Dichloromethane, Chloroform | High / Miscible | London Dispersion Forces, Dipole-Dipole |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High / Miscible | London Dispersion Forces, Dipole-Dipole |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High / Miscible | London Dispersion Forces, Dipole-Dipole |
| Alcohols | Ethanol, Methanol | Moderate | London Dispersion Forces, Dipole-Dipole |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Low to Moderate | London Dispersion Forces, Dipole-Dipole |
| Polar Protic | Water | Very Low / Immiscible | London Dispersion Forces |
Note: This table is based on qualitative assessments and the principle of "like dissolves like." Experimental verification is necessary for precise quantitative data.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized methodology for the gravimetric determination of the solubility of a liquid solute, such as this compound, in an organic solvent.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Evaporating dish or pre-weighed beaker
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add a known volume of the organic solvent to a series of glass vials.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of a distinct, undissolved phase of this compound indicates saturation.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solvent is fully saturated. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, cease agitation and allow the undissolved this compound to settle.
-
Carefully withdraw a known volume of the clear, supernatant liquid (the saturated solution) using a pre-warmed syringe to prevent precipitation of the solute upon cooling.
-
Immediately pass the withdrawn solution through a syringe filter into a pre-weighed evaporating dish or beaker. This step is crucial to remove any undissolved micro-droplets of this compound.
-
-
Solvent Evaporation:
-
Carefully evaporate the solvent from the evaporating dish. This can be done at room temperature in a fume hood or more rapidly in a vacuum oven at a temperature below the boiling point of this compound to avoid its evaporation.
-
-
Mass Determination and Calculation:
-
Once the solvent has completely evaporated, place the evaporating dish in a desiccator to cool to room temperature and to remove any residual moisture.
-
Weigh the evaporating dish containing the this compound residue on the analytical balance.
-
The mass of the dissolved this compound is the final mass of the dish and residue minus the initial tare mass of the empty dish.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of this compound / Volume of solvent withdrawn) * 100
-
Safety Precautions:
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and solvent-resistant gloves, must be worn.
-
Refer to the Safety Data Sheets (SDS) for both this compound and the selected organic solvent for specific handling and disposal instructions.
Mandatory Visualizations
To aid in the conceptual understanding of the processes involved, the following diagrams have been generated.
Caption: Experimental workflow for determining the solubility of this compound.
2-Chlorotetradecane: A Technical Guide on its Occurrence and Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of 2-chlorotetradecane, a halogenated alkane. The document focuses on its natural occurrence and known sources, presenting available quantitative data and detailing experimental protocols for its synthesis and analysis. Due to a notable lack of information on the natural occurrence and biological activity of this compound specifically, this guide also contextualizes it within the broader class of chlorinated paraffins. All quantitative and analytical data are summarized in structured tables for clarity. Methodologies for key experiments are described in detail to facilitate replication and further research. Diagrams illustrating synthetic pathways and analytical workflows are provided using the DOT language for precise visualization.
Natural Occurrence
Extensive literature searches have not yielded any conclusive evidence of the natural occurrence of this compound in significant amounts in any biological or environmental system. While a wide variety of halogenated organic compounds are known to be produced by marine organisms such as sponges and algae, and by some bacteria, this compound has not been specifically identified as a natural product in these sources.
Research into the chemical composition of marine life has uncovered a vast array of bioactive compounds, but specific isomers of chlorinated long-chain alkanes like this compound remain largely uncharacterized from natural origins. The majority of naturally occurring organochlorines are structurally more complex.
It is plausible that trace amounts of this compound could be formed through abiotic or biotic degradation of larger chlorinated paraffins, which are industrial pollutants. However, dedicated studies to confirm this hypothesis are lacking.
Sources of this compound
The primary, and to date only documented, source of this compound is through chemical synthesis. It is not commercially available as a pure compound but can be generated as part of a mixture of isomers through the chlorination of n-tetradecane.
Synthetic Sources: Photosulfochlorination of n-Tetradecane
One of the key methods for the synthesis of a mixture of chlorinated tetradecane (B157292) isomers, including this compound, is the photosulfochlorination of n-tetradecane. This process involves the reaction of n-tetradecane with sulfuryl chloride (SO₂Cl₂) under photochemical conditions. This reaction is known to produce a mixture of monochlorinated tetradecane isomers, with the chlorine atom substituting a hydrogen atom at various positions along the carbon chain.
A study by Assassi et al. (2005) details the analysis of the product mixture from the photosulfochlorination of n-tetradecane, which contains unreacted n-tetradecane, various isomers of chloro-n-tetradecane, and n-tetradecanesulfonyl chlorides[1]. The distribution of the chloro-n-tetradecane isomers is dependent on the reaction conditions.
Experimental Protocols
Synthesis of Chloro-n-tetradecane Isomers via Photosulfochlorination
This protocol is based on the methodology that would lead to the formation of a mixture containing this compound as described by Assassi et al. (2005)[1].
Materials:
-
n-Tetradecane
-
Sulfuryl chloride (SO₂Cl₂)
-
Inert solvent (e.g., carbon tetrachloride, though safer alternatives are recommended)
-
Photochemical reactor with a suitable UV lamp
-
Reaction vessel with a stirring mechanism and temperature control
-
Apparatus for gas evolution management (e.g., a scrubber)
Procedure:
-
A solution of n-tetradecane in an inert solvent is prepared in the reaction vessel.
-
A stoichiometric amount of sulfuryl chloride is added to the solution.
-
The reaction mixture is stirred and irradiated with UV light at a controlled temperature. The reaction is typically carried out under an inert atmosphere.
-
The reaction progress is monitored by analyzing aliquots of the reaction mixture over time using gas chromatography (GC).
-
Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.
-
The resulting product is a mixture containing unreacted n-tetradecane, various isomers of monochloro-n-tetradecane (including this compound), and n-tetradecanesulfonyl chlorides.
Analysis of Chloro-n-tetradecane Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analytical procedure for the identification and characterization of this compound within a mixture of its isomers, as detailed by Assassi et al. (2005)[1].
Instrumentation:
-
Gas chromatograph (GC) coupled to a mass spectrometer (MS) with electron impact (EI) and chemical ionization (CI) capabilities.
-
Capillary column suitable for the separation of nonpolar compounds (e.g., a 5% phenyl-methylpolysiloxane column).
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, followed by a ramp to 280 °C at a rate of 5 °C/min, and a final hold at 280 °C for 10 minutes.
-
Injection Mode: Splitless
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Sample Preparation:
-
The crude reaction mixture is diluted in a suitable solvent (e.g., hexane).
-
An internal standard can be added for quantitative analysis.
Data Analysis:
-
The different isomers of chloro-n-tetradecane are separated based on their retention times in the GC column.
-
The mass spectrum of each isomer is recorded. The identification of this compound and other isomers is based on the fragmentation patterns observed in the EI-MS spectra.
Data Presentation
Table 1: Physicochemical Properties of Tetradecane and its Monochlorinated Isomers
| Property | n-Tetradecane | 1-Chlorotetradecane | This compound (Predicted) |
| Molecular Formula | C₁₄H₃₀ | C₁₄H₂₉Cl | C₁₄H₂₉Cl |
| Molecular Weight | 198.39 g/mol | 232.83 g/mol | 232.83 g/mol |
| Boiling Point | 253.5 °C | ~295 °C | Expected to be slightly lower than 1-chlorotetradecane |
| Density | 0.7628 g/cm³ | ~0.86 g/cm³ | Expected to be similar to 1-chlorotetradecane |
Table 2: Key Mass Spectral Fragments for Chloro-n-tetradecane Isomers (EI-MS)[1]
| m/z | Fragment Ion | Description |
| M-Cl | [C₁₄H₂₉]⁺ | Loss of the chlorine atom. |
| M-HCl | [C₁₄H₂₈]⁺ | Loss of a molecule of hydrogen chloride. |
| CnH₂nCl | [CnH₂nCl]⁺ | Cleavage of the carbon-carbon chain, retaining the chlorine atom. |
| CnH₂n+₁ | [CnH₂n+₁]⁺ | Alkyl fragments from the cleavage of the carbon-carbon chain. |
Note: While the mass spectra of the different chloro-n-tetradecane isomers show strong similarities, subtle differences in the relative intensities of the fragment ions can be used for their differentiation[1].
Visualizations
Diagram 1: Synthetic Pathway for Chloro-n-tetradecanes
Caption: Synthetic pathway for the formation of a mixture of chloro-n-tetradecane isomers.
Diagram 2: Analytical Workflow for the Identification of this compound
References
Methodological & Application
Application Notes and Protocols: 2-Chlorotetradecane as an Intermediate in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of chlorotetradecane isomers, primarily 1-Chlorotetradecane, as intermediates in the synthesis of pharmaceutical compounds. While direct applications of 2-Chlorotetradecane in the synthesis of approved pharmaceuticals are not widely documented in publicly available literature, the reactivity of the C14 alkyl halide moiety is relevant for the synthesis of molecules with pharmaceutical applications. This document focuses on the synthesis of Sodium Tetradecyl Sulfate (B86663) (STS), a commercial sclerosing agent, where tetradecanol (B45765), a derivative of 1-chlorotetradecane, is a key precursor. Additionally, the synthesis of quaternary ammonium (B1175870) compounds with antimicrobial properties will be discussed.
Introduction to Chlorotetradecanes in Pharmaceutical Synthesis
Chlorotetradecanes, particularly 1-Chlorotetradecane (also known as myristyl chloride), are versatile alkylating agents.[1][2] Their long C14 lipophilic chain is a structural feature found in various biologically active molecules, influencing properties such as membrane interaction and solubility. In pharmaceutical manufacturing, such intermediates are crucial for building the molecular framework of active pharmaceutical ingredients (APIs).[3] Although this compound is a structural isomer, 1-Chlorotetradecane is more commonly referenced as a synthetic intermediate.[1]
Application in the Synthesis of Sodium Tetradecyl Sulfate (STS)
Sodium Tetradecyl Sulfate is an anionic surfactant and a widely used sclerosing agent for the treatment of varicose veins.[4][5][6] The synthesis of STS involves the sulfonation of tetradecanol. 1-Chlorotetradecane can serve as a precursor to tetradecanol through a hydrolysis reaction.
Synthetic Pathway Overview
The overall synthetic route from 1-Chlorotetradecane to Sodium Tetradecyl Sulfate involves two main steps:
-
Hydrolysis of 1-Chlorotetradecane to 1-Tetradecanol: An SN2 reaction where the chlorine atom is displaced by a hydroxyl group.
-
Sulfonation of 1-Tetradecanol: The alcohol is reacted with a sulfonating agent, followed by neutralization to yield the sodium salt.[4]
Experimental Protocols
Protocol 1: Synthesis of 1-Tetradecanol from 1-Chlorotetradecane (Hydrolysis)
-
Materials: 1-Chlorotetradecane, Sodium Hydroxide (NaOH), Water, Diethyl ether, Anhydrous Magnesium Sulfate (MgSO4).
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 1-Chlorotetradecane (1 equivalent).
-
Add a 10% aqueous solution of Sodium Hydroxide (2 equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous Magnesium Sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain crude 1-Tetradecanol.
-
Purify the product by vacuum distillation or recrystallization from a suitable solvent.
-
Protocol 2: Synthesis of Sodium Tetradecyl Sulfate from 1-Tetradecanol (Sulfonation)
-
Materials: 1-Tetradecanol, Sulfur trioxide (SO3) or Chlorosulfonic acid (ClSO3H), Sodium Hydroxide (NaOH), Ice.
-
Procedure:
-
In a reaction vessel cooled in an ice bath, dissolve 1-Tetradecanol (1 equivalent) in a suitable inert solvent (e.g., dichloromethane).
-
Slowly add the sulfonating agent (e.g., Sulfur trioxide, 1.1 equivalents) to the solution while maintaining the temperature below 10 °C.
-
Stir the reaction mixture for 1-2 hours at low temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it over crushed ice.
-
Neutralize the resulting sulfuric acid ester with a cold aqueous solution of Sodium Hydroxide to a pH of 7-8.
-
The precipitated Sodium Tetradecyl Sulfate is then filtered, washed with cold water, and dried under vacuum.
-
Quantitative Data
| Parameter | Hydrolysis of 1-Chlorotetradecane | Sulfonation of 1-Tetradecanol |
| Typical Yield | 85-95% | 90-98% |
| Purity (by HPLC) | >98% | >99% |
| Reaction Time | 4-6 hours | 1-2 hours |
| Key Reagents | NaOH | SO3, NaOH |
Application in the Synthesis of Quaternary Ammonium Compounds
1-Chlorotetradecane is a key intermediate in the synthesis of various quaternary ammonium compounds (QACs), which are used as antiseptics and disinfectants.[1] A notable example is the synthesis of myristyltrimethylammonium bromide.
Synthetic Pathway Overview
The synthesis involves the quaternization of a tertiary amine with 1-Chlorotetradecane.
Experimental Protocol
Protocol 3: Synthesis of Myristyltrimethylammonium chloride
-
Materials: 1-Chlorotetradecane, Trimethylamine (B31210) (aqueous solution or gas), Ethanol (B145695).
-
Procedure:
-
Dissolve 1-Chlorotetradecane (1 equivalent) in ethanol in a pressure-rated reaction vessel.
-
Add an excess of trimethylamine solution (e.g., 40% in water, 3 equivalents).
-
Seal the vessel and heat to 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction vessel and carefully vent any excess pressure.
-
Remove the solvent and excess trimethylamine under reduced pressure.
-
The resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure myristyltrimethylammonium chloride.
-
Quantitative Data
| Parameter | Quaternization Reaction |
| Typical Yield | >90% |
| Purity (by Titration) | >98% |
| Reaction Time | 12-24 hours |
| Key Reagents | Trimethylamine |
Signaling Pathways and Biological Activity
The final pharmaceutical products derived from chlorotetradecane intermediates have distinct mechanisms of action.
-
Sodium Tetradecyl Sulfate (STS): As a sclerosing agent, STS acts as a detergent on the lipid molecules in the endothelial cells of vein walls.[5] This causes inflammatory destruction of the vein's internal lining, leading to thrombus formation and subsequent sclerosis (fibrous tissue formation) of the vein.[6]
-
Quaternary Ammonium Compounds (QACs): QACs are cationic surfactants that exert their antimicrobial effect by disrupting the cell membranes of bacteria and fungi. The positively charged nitrogen atom interacts with the negatively charged components of the microbial cell membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately cell death.
Conclusion
While this compound itself is not a commonly cited intermediate in major pharmaceutical syntheses, its isomer, 1-Chlorotetradecane, serves as a valuable precursor for producing key reactants like 1-Tetradecanol, which is essential for the manufacture of the sclerosing agent Sodium Tetradecyl Sulfate. Furthermore, 1-Chlorotetradecane is a fundamental building block for a variety of quaternary ammonium compounds with significant antimicrobial activity. The methodologies presented herein provide a framework for the synthesis and application of these long-chain alkyl halides in the broader context of pharmaceutical and medicinal chemistry. Further research may uncover more direct roles for both 1- and this compound in the development of novel therapeutics.
References
- 1. lookchem.com [lookchem.com]
- 2. Myristyl chloride | C14H29Cl | CID 17043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Chlorotetradecane 98 2425-54-9 [sigmaaldrich.com]
- 4. Sodium tetradecyl sulfate - Wikipedia [en.wikipedia.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Sodium Tetradecyl Sulfate | C14H29NaO4S | CID 23665772 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 2-Chlorotetradecane in the Synthesis of Agrochemical Adjuvants
Application Note: AN-AGC-001
Topic: Synthesis and Application of a Quaternary Ammonium (B1175870) Surfactant from 2-Chlorotetradecane for Use as an Agrochemical Adjuvant.
Introduction
While direct synthesis of agrochemical active ingredients using this compound is not widely documented, this long-chain alkyl halide serves as a valuable intermediate in the production of formulation adjuvants. Adjuvants are critical components in modern agrochemical formulations, enhancing the efficacy of active ingredients such as herbicides, insecticides, and fungicides. One important class of adjuvants are cationic surfactants, particularly quaternary ammonium salts (QAS).
This document outlines the application of this compound in the synthesis of a specific QAS, N,N,N-trimethyl-2-tetradecanaminium chloride. This surfactant can improve the performance of pesticide formulations by enhancing wetting, spreading, and penetration of the active ingredient into the target pest or plant. The long tetradecyl chain provides the necessary lipophilicity to interact with waxy cuticles of leaves and insects, while the cationic quaternary ammonium head group ensures water solubility and electrostatic interaction with negatively charged surfaces.
Data Presentation
| Surfactant | Alkyl Chain | CMC (mol/L) | γCMC (mN/m) | Reference |
| Tetradecyltrimethylammonium Bromide (TTAB) | n-C14 | 3.5 x 10⁻³ | ~36 | [1] |
| Tetradecyltrimethylammonium Chloride (TTAC) | n-C14 | 4.6 x 10⁻³ | ~38 | [1] |
| Dodecyltrimethylammonium Chloride (DTAC) | n-C12 | 1.6 x 10⁻² | ~37 | [1] |
Note: The position of the hydrophilic headgroup along the alkyl chain can influence the CMC and γCMC. Generally, moving the charge towards the center of the chain increases the CMC and γCMC slightly compared to the terminal isomer.
Experimental Protocols
Protocol 1: Synthesis of N,N,N-trimethyl-2-tetradecanaminium chloride
This protocol describes a general procedure for the quaternization of a tertiary amine with a secondary alkyl halide.
Materials:
-
This compound
-
Trimethylamine (B31210) (anhydrous, as a solution in ethanol (B145695) or as a condensed gas)
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Pressure-rated reaction vessel (if using gaseous trimethylamine)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of trimethylamine in ethanol (1.2 equivalents). If using condensed trimethylamine, it should be carefully added to the cooled reaction mixture in a pressure-rated vessel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is triturated with anhydrous diethyl ether to precipitate the quaternary ammonium salt.
-
The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield N,N,N-trimethyl-2-tetradecanaminium chloride as a white to off-white solid.
Protocol 2: Evaluation of Surfactant Performance for Agrochemical Formulations
This protocol outlines the steps to assess the potential of the synthesized surfactant as an adjuvant.
1. Surface Tension Measurement:
-
Prepare a series of aqueous solutions of the synthesized surfactant with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The critical micelle concentration (CMC) is determined from the breakpoint in the curve, and the surface tension at the CMC (γCMC) is the minimum surface tension value achieved.
2. Contact Angle Measurement (Wetting Performance):
-
Prepare a representative agrochemical formulation (e.g., an emulsifiable concentrate or a suspension concentrate) with and without the synthesized surfactant.
-
Deposit a droplet of each formulation onto a hydrophobic surface that mimics a leaf surface (e.g., paraffin (B1166041) wax-coated slide).
-
Measure the contact angle of the droplet on the surface using a goniometer. A lower contact angle indicates better wetting.
3. Efficacy Enhancement Bioassay (Example with a Herbicide):
-
Select a model herbicide and a target weed species.
-
Prepare spray solutions of the herbicide at different concentrations, both with and without the synthesized surfactant at a predetermined concentration.
-
Spray the different formulations onto the target weeds under controlled environmental conditions.
-
Include appropriate controls (untreated plants and plants sprayed with the surfactant solution only).
-
After a specified period, assess the herbicidal efficacy by visual scoring of plant damage or by measuring biomass reduction compared to the controls.
-
A significant increase in herbicidal activity in the presence of the surfactant indicates its effectiveness as an adjuvant.
Visualizations
Caption: Workflow for the synthesis of a quaternary ammonium surfactant.
Caption: Logical flow of adjuvant-enhanced agrochemical performance.
References
Application Notes & Protocols: 2-Chlorotetradecane as an Internal Standard in Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-Chlorotetradecane as an internal standard (IS) in chromatographic assays. The following sections outline the principles of its application, a general experimental protocol, and data presentation guidelines to ensure accurate and reproducible quantification of analytes.
Introduction to this compound as an Internal Standard
This compound is a chlorinated long-chain alkane suitable for use as an internal standard in various chromatographic techniques, particularly in Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with mass spectrometry (MS). Its chemical properties, including a non-polar nature and a distinct mass-to-charge ratio, make it an effective tool for correcting variations during sample preparation and analysis. The primary function of an internal standard is to compensate for the loss of analyte during sample processing and to account for variations in injection volume, ultimately improving the precision and accuracy of quantitative analysis.[1]
An isomer, 1-Chlorotetradecane, has been successfully employed as an internal standard in the determination of 3-chloropropane-1,2-diol in hydrolyzed vegetable protein by capillary gas chromatography, demonstrating the applicability of chlorinated alkanes for such purposes.[2] When selecting an internal standard, it is crucial that it is not naturally present in the sample matrix and does not interfere with the analytes of interest.[1]
Experimental Protocol: Quantification of a Non-Polar Analyte using this compound as an Internal Standard
This protocol provides a general workflow for the quantification of a hypothetical non-polar analyte in a biological matrix (e.g., plasma) using GC-MS. Note: This is a template protocol and must be optimized and validated for the specific analyte and matrix.
2.1. Materials and Reagents
-
Analyte of Interest: (e.g., a hypothetical drug molecule)
-
Internal Standard: this compound (CAS No. for 1-Chlorotetradecane: 2425-54-9)[3][4]
-
Solvents: Hexane, Ethyl Acetate, Methanol (HPLC or GC grade)
-
Reagents: Anhydrous Sodium Sulfate
-
Matrix: Blank plasma
2.2. Preparation of Standard and Stock Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by spiking blank plasma with appropriate volumes of the analyte stock solution to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol.
2.3. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of each calibration standard and unknown sample, add 10 µL of the 10 µg/mL this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes to extract the analyte and internal standard.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of hexane.
-
Transfer the reconstituted sample to a GC vial for analysis.
2.4. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 20°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Analyte Ion (hypothetical): m/z XXX
-
This compound Ion: m/z YYY (A characteristic fragment ion should be chosen based on its mass spectrum)
-
Data Presentation and Analysis
Quantitative data should be presented in a clear and structured format to allow for easy interpretation and comparison. The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard.[1] A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
Table 1: Hypothetical Calibration Curve Data for Analyte Quantification
| Concentration (ng/mL) | Analyte Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 150,100 | 0.0101 |
| 5 | 7,650 | 151,500 | 0.0505 |
| 10 | 15,300 | 150,800 | 0.1015 |
| 50 | 75,900 | 149,900 | 0.5063 |
| 100 | 152,500 | 151,200 | 1.0086 |
| 500 | 760,100 | 150,500 | 5.0505 |
| 1000 | 1,518,000 | 150,300 | 10.0998 |
Table 2: Hypothetical Recovery and Precision Data
| QC Level | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, n=5) | Accuracy (%) | Precision (%RSD) |
| Low | 15 | 14.8 | 98.7 | 4.2 |
| Medium | 150 | 153.2 | 102.1 | 3.1 |
| High | 750 | 742.5 | 99.0 | 2.5 |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for analyte quantification using this compound as an internal standard.
Logical Relationship for Internal Standard Calibration
Caption: Logical flow for generating a calibration curve using the internal standard method.
References
Application Notes and Protocols for Gas Chromatography Analysis of 2-Chlorotetradecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorotetradecane is a halogenated hydrocarbon that may be of interest in various fields, including organic synthesis, environmental analysis, and as an intermediate in the manufacturing of specialty chemicals and pharmaceuticals. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and safety assessment. Gas chromatography (GC) coupled with a suitable detector, such as a mass spectrometer (MS), offers a robust and sensitive method for the analysis of this compound.
These application notes provide a detailed protocol for the determination of this compound using gas chromatography-mass spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis. The provided protocols are based on established methods for the analysis of similar chlorinated alkanes and long-chain hydrocarbons.
Experimental Protocols
Sample Preparation
The sample preparation method should be tailored to the specific matrix in which this compound is being analyzed. The following is a general protocol for samples that are soluble in organic solvents.
Objective: To prepare a clear, particle-free solution of the sample in a volatile solvent suitable for GC injection.
Materials:
-
Sample containing this compound
-
Hexane (B92381) or Dichloromethane (High-purity, GC grade)
-
Volumetric flasks (Class A)
-
Micropipettes
-
Syringe filters (0.22 µm, PTFE)
-
Autosampler vials with septa
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL in hexane.
-
From the stock solution, prepare a series of calibration standards by serial dilution in hexane. A typical concentration range for the calibration curve would be 0.1, 0.5, 1, 5, 10, and 50 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and dissolve it in a known volume of hexane to achieve an estimated concentration within the calibration range.
-
For liquid samples, a direct dilution may be performed.
-
Ensure the sample is completely dissolved. Sonication may be used to aid dissolution.
-
Filter the final solution through a 0.22 µm PTFE syringe filter into a GC autosampler vial to remove any particulate matter.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This section details the instrumental parameters for the analysis of this compound. A non-polar or medium-polarity capillary column is recommended for the separation of chlorinated hydrocarbons.
Instrumentation: A standard gas chromatograph equipped with a mass spectrometer is suitable for this analysis.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Mode | Splitless |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Scan Range | 40-450 amu |
| Solvent Delay | 5 minutes |
Rationale for Parameter Selection:
-
Column: An HP-5MS or similar column is a general-purpose, low-polarity column that provides good separation for a wide range of compounds, including halogenated hydrocarbons.
-
Inlet: A splitless injection is used to maximize the transfer of the analyte to the column, which is important for achieving low detection limits.
-
Oven Program: The initial temperature is set to ensure good focusing of the analyte at the head of the column. The temperature ramp allows for the efficient elution of this compound, which has a relatively high boiling point, while the final hold ensures that any less volatile components are eluted from the column.
-
Mass Spectrometer: Standard EI ionization at 70 eV provides reproducible fragmentation patterns for library matching and structural confirmation. The mass scan range is set to cover the expected mass of the molecular ion and its fragments.
Data Presentation
Quantitative Analysis
Quantitative analysis of this compound can be performed using an external standard calibration method. The peak area of a characteristic ion of this compound is plotted against the concentration of the calibration standards. The concentration of this compound in the sample is then determined from the calibration curve.
Expected Performance:
While specific quantitative data for this compound needs to be determined experimentally during method validation, typical performance characteristics for the analysis of similar chlorinated hydrocarbons are presented in the table below.[3][4]
Table 2: Typical Quantitative Performance Data for Chlorinated Hydrocarbon Analysis
| Parameter | Expected Value |
| Retention Time (RT) | ~15 - 20 min (estimated based on column and temperature program) |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Precision (%RSD) | < 10% |
Mass Spectrum
The mass spectrum of this compound is expected to show a characteristic fragmentation pattern. The molecular ion peak ([M]+) may be weak or absent. Key fragments would likely arise from the loss of a chlorine atom and cleavage of the alkyl chain. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key indicator for chlorine-containing fragments.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound by GC-MS.
Caption: Experimental workflow for this compound analysis.
GC-MS System Logical Diagram
This diagram shows the logical relationship between the key components of the gas chromatography-mass spectrometry system used for the analysis.
Caption: Logical diagram of the GC-MS system.
References
- 1. Retention Database for Prediction, Simulation, and Optimization of GC Separations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. retentionprediction.org/gc - accurate GC retention prediction [retentionprediction.org]
- 3. Retention-time prediction in comprehensive two-dimensional gas chromatography to aid identification of unknown contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) analysis of 2-Chlorotetradecane
Abstract
This application note presents a detailed protocol for the analysis of 2-Chlorotetradecane using High-Performance Liquid Chromatography (HPLC). Due to the non-volatile nature and lack of a significant UV-absorbing chromophore in this compound, this guide focuses on a robust method utilizing a Reversed-Phase HPLC system coupled with an Evaporative Light Scattering Detector (ELSD). An alternative method involving pre-column derivatization for UV detection is also discussed. These methodologies are designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries requiring accurate quantification of this long-chain halogenated alkane.
Introduction
This compound is a halogenated long-chain alkane. Its analysis is crucial in various contexts, including as a chemical intermediate, in environmental monitoring, and in the assessment of potential genotoxic impurities in drug substances. A significant challenge in the HPLC analysis of such compounds is their lack of a UV chromophore, which precludes the use of standard UV-Vis detectors.[1][2][3] Therefore, alternative detection methods are necessary. Evaporative Light Scattering Detection (ELSD) offers a universal detection method for non-volatile analytes and is well-suited for the analysis of this compound.[2][3][4] Another effective approach is the chemical derivatization of the analyte to introduce a chromophore, enabling sensitive detection by UV-Vis spectrophotometry.[5][6][7][8]
This document provides a comprehensive protocol for a reversed-phase HPLC-ELSD method and an alternative derivatization protocol for HPLC-UV analysis.
Experimental Protocols
Method 1: Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD)
This is the primary recommended method due to its directness and universality for non-volatile analytes.
1. Instrumentation and Materials
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
HPLC Column: A C18 reversed-phase column is recommended for the separation of hydrophobic compounds like this compound. A C8 column can be used for shorter analysis times if sufficient resolution is achieved.[9]
-
Example Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
-
Solvents: HPLC grade acetonitrile (B52724), methanol, and water.
-
Standards: this compound reference standard.
-
Sample Vials: Amber glass vials to prevent potential photodegradation.
2. Chromatographic Conditions
The following are recommended starting conditions for method development:
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 80% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to initial conditions over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| ELSD Nebulizer Temp | 40 °C |
| ELSD Evaporator Temp | 60 °C |
| ELSD Gas Flow (N2) | 1.5 SLM (Standard Liters per Minute) |
3. Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile or methanol.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (acetonitrile or methanol) to a known volume.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter prior to injection to remove any particulate matter.
-
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method 2: Pre-Column Derivatization for HPLC-UV Analysis
This alternative method can be employed to enhance sensitivity and allow for the use of more common UV detectors. The protocol involves a derivatization reaction to attach a UV-active moiety to the this compound molecule.
1. Derivatization Reagent Selection
A suitable derivatizing agent should react specifically and efficiently with the alkyl halide. 1-(4-Nitrophenyl) piperazine (B1678402) (4-NPP) is a potential candidate that introduces a strong chromophore.[10]
2. Derivatization Protocol
-
To 1 mL of the sample or standard solution in acetonitrile, add 1.5 equivalents of 1-(4-Nitrophenyl) piperazine and 2 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Heat the reaction mixture at 60 °C for 2 hours in a sealed vial.
-
After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system or diluted if necessary.
3. Chromatographic Conditions (for derivatized sample)
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to initial conditions over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| UV Detection | 392 nm (based on the chromophore of the 4-NPP derivative)[10] |
Quantitative Data Summary
The following tables should be populated with experimental data obtained during method validation.
Table 1: System Suitability Parameters (HPLC-ELSD Method)
| Parameter | Acceptance Criteria | Experimental Result |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | > 2000 | |
| %RSD of Peak Area | ≤ 2.0% (for n=6) |
Table 2: Method Validation Data
| Parameter | Result |
| Retention Time (min) | |
| Linearity (R²) | |
| Limit of Detection (LOD) | |
| Limit of Quantification (LOQ) | |
| Precision (%RSD) | |
| Accuracy (% Recovery) |
Visualizations
References
- 1. biocompare.com [biocompare.com]
- 2. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 3. What are Evaporative Light-Scattering Detectors? [peakscientific.com]
- 4. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 5. A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. veeprho.com [veeprho.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydrophobic Compounds Analyzed With HPLC - AppNote [mtc-usa.com]
- 10. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of 2-Chlorotetradecane for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 2-chlorotetradecane, a long-chain secondary chloroalkane, to facilitate its quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Application Note 1: Derivatization of this compound with 4-Dimethylaminopyridine (B28879) (DMAP) for LC-MS/MS Analysis
Introduction
Long-chain alkyl halides like this compound can be challenging to analyze directly by LC-MS due to their nonpolar nature and poor ionization efficiency. Derivatization with a charged or easily ionizable tag can significantly enhance sensitivity. This protocol describes a pre-column derivatization method using 4-dimethylaminopyridine (DMAP) to form a positively charged quaternary ammonium (B1175870) derivative of this compound, which is readily amenable to LC-MS/MS analysis in positive ion mode. This method is particularly useful for detecting trace levels of alkylating agents as potential genotoxic impurities in pharmaceutical ingredients and drug products.[1]
Principle
The derivatization reaction is a nucleophilic substitution where the pyridine (B92270) nitrogen of DMAP attacks the electrophilic carbon of this compound, displacing the chloride ion to form a stable, permanently charged N-alkylpyridinium salt.
Caption: Derivatization of this compound with DMAP.
Experimental Protocol
3.1. Materials and Reagents
-
This compound standard
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (B52724) (ACN), HPLC or LC-MS grade
-
Water, deionized or LC-MS grade
-
Formic acid, LC-MS grade
-
Sample vials (e.g., 2 mL amber glass)
-
Heating block or water bath
-
Vortex mixer
-
LC-MS/MS system with an electrospray ionization (ESI) source
3.2. Standard and Reagent Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile.
-
DMAP Derivatization Reagent (10 mg/mL): Dissolve 100 mg of DMAP in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with acetonitrile to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).
3.3. Derivatization Procedure
-
To a 2 mL sample vial, add 100 µL of the this compound working standard solution or sample extract in acetonitrile.
-
Add 100 µL of the DMAP derivatization reagent (10 mg/mL in acetonitrile).
-
Vortex the mixture for 30 seconds.
-
Seal the vial and heat at 60-70°C for 1 to 2 hours. The reaction time and temperature may need to be optimized for maximum yield.
-
After cooling to room temperature, dilute the reaction mixture with the initial mobile phase (e.g., 1:10 with 95:5 water:acetonitrile with 0.1% formic acid) to a final volume of 1 mL.
-
Vortex the final solution and transfer to an autosampler vial for LC-MS/MS analysis.
3.4. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the derivatized product from the excess reagent and matrix components.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the derivatized analyte.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
MS Detection: ESI in positive ion mode.
-
MRM Transitions: The precursor ion will be the molecular ion of the DMAP-derivatized this compound. The product ion will likely be the DMAP fragment. These transitions should be optimized by infusing a derivatized standard.
Data Presentation
Table 1: Quantitative Performance Data for DMAP Derivatization of Alkyl Halides (Representative Data)
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.01 - 0.11 ppm | [2] |
| Limit of Quantitation (LOQ) | 0.03 - 0.38 ppm | [2] |
| Reproducibility (RSD) | < 10% | [1] |
| Linearity Range | 1 - 100 mg/kg | [1] |
Note: These are representative values for a range of alkyl halides and may vary for this compound. Method validation is required for specific applications.
Application Note 2: Direct Analysis of this compound by Gas Chromatography-Mass Spectrometry with Electron Capture Negative Ionization (GC-ECNI-MS)
Introduction
For certain classes of halogenated compounds, direct analysis without derivatization is possible and even preferable, especially when dealing with complex mixtures. Chlorinated paraffins, which include long-chain chloroalkanes like this compound, are often analyzed directly using Gas Chromatography coupled with Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI-MS).[3][4] This technique offers high sensitivity and selectivity for electrophilic compounds like chlorinated alkanes.
Principle
In ECNI, a reagent gas (e.g., methane (B114726) or ammonia) creates a plasma of low-energy thermal electrons. When an electrophilic analyte like this compound passes through this plasma, it can capture an electron, forming a negative ion. This is a much "softer" ionization technique than electron impact (EI), often resulting in less fragmentation and a more abundant molecular ion or a characteristic [M-Cl]⁻ ion, which enhances selectivity and sensitivity.
Experimental Protocol
3.1. Materials and Reagents
-
This compound standard
-
Hexane (B92381) or Isooctane, GC-grade
-
GC-MS system equipped with an ECNI source
-
Reagent gas for ECNI (e.g., methane or ammonia)
3.2. Standard Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of hexane or isooctane.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the same solvent to cover the desired concentration range.
3.3. GC-MS Analysis
-
GC Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is suitable. A typical dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).
-
Injection: Splitless injection is recommended for trace analysis.
-
Injector Temperature: 250 - 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80 - 100°C, hold for 1-2 minutes.
-
Ramp: 10 - 20°C/min to 280 - 300°C.
-
Final hold: 5 - 10 minutes.
-
This program should be optimized to ensure good chromatographic separation and peak shape for this compound.
-
-
MS Parameters:
-
Ion Source: Electron Capture Negative Ionization (ECNI).
-
Reagent Gas: Methane at an optimized flow rate.
-
Source Temperature: 150 - 250°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analysis, monitoring the molecular ion and/or characteristic fragment ions (e.g., [M]⁻, [M-Cl]⁻, Cl⁻). Full scan mode can be used for initial method development.
-
Data Presentation
Table 2: Representative Quantitative Performance for Direct GC-ECNI-MS of Chlorinated Paraffins
| Parameter | Value | Reference |
| Limit of Detection (LOD) | ~50 - 100 ng/L (for water samples) | [5] |
| Limit of Quantitation (LOQ) | Typically 3x LOD |
Note: These values are for chlorinated paraffins in environmental samples and will require validation for this compound in the specific matrix of interest.
Experimental Workflow Diagram
Caption: Overall analytical workflow for this compound.
References
- 1. A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR and GC/MS analysis of industrial chloroparaffin mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.vu.nl [research.vu.nl]
- 5. pops.int [pops.int]
Application Note: Use of 2-Chlorotetradecane as an Internal Standard for Untargeted Metabolomics of Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Untargeted metabolomics aims to comprehensively measure all small molecules in a biological sample, providing a snapshot of its metabolic state.[1] A significant challenge in liquid chromatography-mass spectrometry (LC-MS) based metabolomics is controlling for analytical variability introduced during sample preparation and instrument analysis.[2][3] Internal standards (IS) are crucial for quality control (QC) and data normalization, correcting for variations in extraction efficiency, injection volume, and instrument response.[4][5][6][7] The ideal internal standard is a compound not naturally present in the sample, chemically stable, and detectable with high sensitivity.[8][9]
This document describes a hypothetical application and protocol for the use of 2-Chlorotetradecane as a novel internal standard for untargeted metabolomics of human plasma. Due to its synthetic origin, it is not expected to be found endogenously. Its non-polar, aliphatic structure makes it suitable for reverse-phase chromatography, and its chlorine atom provides a distinct isotopic pattern that can aid in its identification.
Principle
This compound is added at a fixed concentration to every sample, including quality control (QC) samples and blanks, at the beginning of the sample extraction process.[7][10] By monitoring the peak area and retention time of this compound across all injections in an analytical batch, one can assess the stability and reproducibility of the entire workflow.[3][4] Deviations in the IS signal can indicate a problem with a specific sample's extraction or an instrument performance drift. The peak area of the IS can then be used to normalize the peak areas of endogenous metabolites, reducing non-biological variance and improving the reliability of statistical comparisons between sample groups.[5]
Experimental Protocols
This protocol details a two-phase extraction method for polar and non-polar metabolites from human plasma, incorporating this compound as an internal standard.[11][12]
1. Reagent and Solution Preparation
Proper preparation of standards is critical for reproducible results. All solvents should be LC-MS grade.
| Solution | Component | Concentration | Preparation Protocol | Storage |
| Internal Standard Stock | This compound | 1.0 mg/mL | Dissolve 10 mg of this compound in 10 mL of Isopropanol. | -20°C |
| Internal Standard Working Solution | This compound | 10 µg/mL | Dilute 100 µL of the Stock Solution into 9.9 mL of Methanol. | -20°C |
| Extraction Solvent A | Methanol | 100% | N/A | 4°C |
| Extraction Solvent B | Chloroform | 100% | N/A | 4°C |
| Reconstitution Solvent | Methanol:Water | 50:50 (v/v) | Mix equal volumes of Methanol and Water. | 4°C |
2. Sample Preparation and Metabolite Extraction
This procedure should be performed on ice to minimize enzymatic activity.[8][11]
-
Thaw Plasma: Thaw frozen human plasma samples on ice. Vortex briefly to ensure homogeneity.
-
Prepare Extraction Tubes: For each sample, aliquot 400 µL of ice-cold Methanol (Extraction Solvent A) into a 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add 10 µL of the 10 µg/mL this compound Working Solution to each tube.
-
Add Plasma: Add 100 µL of plasma to each tube.
-
Protein Precipitation: Vortex the mixture vigorously for 30 seconds to precipitate proteins.[13]
-
Incubate: Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge the tubes at 15,000 x g for 15 minutes at 4°C.
-
Phase Separation:
-
Transfer the supernatant to a new 1.5 mL tube.
-
Add 400 µL of Chloroform (Extraction Solvent B) and 200 µL of water.
-
Vortex for 1 minute to create an emulsion.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
-
-
Collect Fractions:
-
Carefully collect the upper aqueous layer (~400 µL) and transfer to a new tube for polar metabolite analysis.
-
Carefully collect the lower organic layer (~400 µL) and transfer to a separate new tube for non-polar metabolite analysis.
-
-
Dry Extracts: Evaporate the solvent from both tubes to dryness using a centrifugal vacuum evaporator.
-
Reconstitute: Reconstitute the dried polar metabolite pellet in 100 µL of Reconstitution Solvent. Reconstitute the dried non-polar metabolite pellet in 100 µL of Isopropanol. Vortex for 20 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer: Transfer the supernatant to LC-MS vials for analysis.
3. LC-MS Analysis
This protocol outlines a general-purpose method for untargeted metabolomics using a high-resolution mass spectrometer.[1][14]
| Parameter | Setting |
| LC System | UPLC/UHPLC System |
| Column | C18 Reverse Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min (5% B), 1-12 min (5-95% B), 12-15 min (95% B), 15-15.1 min (95-5% B), 15.1-18 min (5% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) |
| Ionization Mode | ESI Positive and Negative (separate runs) |
| Scan Range (m/z) | 70 - 1000 |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Source Temperature | 120°C |
| Data Acquisition | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) |
4. Quality Control and Data Analysis
The stability of the this compound internal standard is used to validate the quality of the analytical run.
| QC Metric | Acceptance Criterion | Purpose |
| IS Peak Area %CV | < 15% across all QC samples | Monitors the reproducibility of the entire process (extraction + analysis).[15] |
| IS Retention Time %CV | < 2% across all samples | Monitors the stability of the liquid chromatography. |
Data processing would involve peak picking, alignment, and integration using software like XCMS, MS-DIAL, or similar platforms.[14][16] The peak area of each detected metabolite feature is then normalized by dividing it by the peak area of this compound in the same sample.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for plasma metabolomics using an internal standard.
Data Normalization Logic
Caption: Logic of internal standard-based data normalization.
References
- 1. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Untargeted Metabolomics Workflows | Thermo Fisher Scientific - US [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Metabolomics Quality Control, Reproducibility & Validation [arome-science.com]
- 5. cs.helsinki.fi [cs.helsinki.fi]
- 6. iroatech.com [iroatech.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. thamesrestek.co.uk [thamesrestek.co.uk]
- 9. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 10. Untargeted Metabolomics: Extraction of Plasma Metabolites [protocols.io]
- 11. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 12. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 13. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-MS/MS Untargeted Metabolomics - Creative Proteomics [creative-proteomics.com]
- 15. Characterization of rapid extraction protocols for high-throughput metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancing Metabolome Coverage in Data-Dependent LC-MS/MS Analysis through an Integrated Feature Extraction Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for handling and storage of 2-Chlorotetradecane
These application notes are intended for researchers, scientists, and drug development professionals. They provide detailed protocols for the safe handling and storage of 1-Chlorotetradecane.
Introduction
1-Chlorotetradecane is a colorless to slightly yellowish liquid with a mild odor.[1] It is primarily used as a chemical intermediate in organic synthesis, particularly in the production of surfactants and quaternary ammonium (B1175870) compounds.[1][2] Due to its chemical properties, specific handling and storage protocols are necessary to ensure laboratory safety and maintain the integrity of the compound.
Quantitative Data Summary
The physical and chemical properties of 1-Chlorotetradecane are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C14H29Cl |
| Molecular Weight | 232.83 g/mol |
| Appearance | Colorless to slightly yellowish liquid[1] |
| Odor | Odorless to mild, characteristic odor[1][3] |
| Melting Point | -3 °C / 26.6 °F |
| Boiling Point | 295 °C / 563 °F @ 760 mmHg |
| Flash Point | 83 °C / 181.4 °F to 130 °C / 266 °F[3] |
| Density | 0.860 g/cm³[3] |
| Vapor Pressure | 14.1 hPa @ 99 °C[3] |
| Water Solubility | 0.01 g/L (20°C)[3] |
| Autoignition Temperature | 200 °C / 392 °F to 230 °C / 446 °F[3][4] |
Experimental Protocols
General Handling Protocol
This protocol outlines the necessary steps for safely handling 1-Chlorotetradecane in a laboratory setting.
Materials:
-
1-Chlorotetradecane
-
Chemical safety goggles or face shield[4]
-
Viton® or other appropriate chemical-resistant gloves[3]
-
Lab coat or other protective clothing[4]
-
Fume hood
-
Glassware
-
Pipettes and pipette aids
-
Inert absorbent material (e.g., vermiculite (B1170534), sand)[4]
-
Sealable waste container
Procedure:
-
Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including chemical safety goggles, chemical-resistant gloves, and a lab coat.[4]
-
Ventilation: Conduct all work with 1-Chlorotetradecane in a well-ventilated fume hood to minimize inhalation exposure.[4]
-
Dispensing: When transferring the liquid, use appropriate glassware and pipetting devices. Avoid direct contact with skin and eyes.
-
Heating: If heating is required, use a water bath, heating mantle, or hot plate with a temperature controller. Keep away from open flames and other sources of ignition.[3]
-
Spill Cleanup: In case of a small spill, absorb the liquid with an inert material like vermiculite or sand.[4] Place the contaminated material into a sealed container for proper waste disposal.
-
Waste Disposal: Dispose of 1-Chlorotetradecane waste and contaminated materials according to local, state, and federal regulations.
-
Hygiene: After handling, wash hands thoroughly with soap and water.[4] Remove and wash contaminated clothing before reuse.[4]
Storage Protocol
Proper storage is crucial for maintaining the stability and purity of 1-Chlorotetradecane.
Materials:
-
Tightly sealed, properly labeled container
-
Cool, dry, and well-ventilated storage area[4]
-
Secondary containment tray
Procedure:
-
Container: Store 1-Chlorotetradecane in its original, tightly closed container.[4]
-
Location: Keep the container in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4]
-
Incompatible Materials: Store separately from strong oxidizing agents and strong bases.[3]
-
Secondary Containment: Place the container in a secondary containment tray to prevent the spread of material in case of a leak.
-
Inventory: Maintain an accurate inventory of the chemical, including the date received and the date opened.
Safety and First Aid
Hazards:
-
Skin Irritation: Causes skin irritation.[5]
-
Eye Irritation: Causes serious eye irritation.[5]
-
Inhalation: May cause respiratory tract irritation.[4]
-
Ingestion: May cause irritation of the digestive tract.[4]
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention.[4]
-
If Swallowed: Do NOT induce vomiting. Clean mouth with water and get medical attention.[3]
Visualizations
Caption: General laboratory workflow for 1-Chlorotetradecane.
References
Synthesis of Cationic Surfactants from 2-Chlorotetradecane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of cationic surfactants utilizing 2-chlorotetradecane as the primary alkylating agent. The procedures outlined herein are intended for a scientific audience with a background in synthetic chemistry. All quantitative data is summarized in tables for straightforward comparison, and key processes are visualized using workflow and reaction pathway diagrams.
Introduction
Cationic surfactants, characterized by a positively charged hydrophilic head group, are a versatile class of amphiphilic molecules with a wide range of applications, including as antimicrobial agents, fabric softeners, corrosion inhibitors, and as formulation excipients in drug delivery systems. The hydrophobic tail of these surfactants is typically a long alkyl chain. This document focuses on the synthesis of such surfactants where the hydrophobic tail is a tetradecyl (C14) group, introduced via the reaction of this compound with suitable amine precursors.
Synthesis Pathways
The synthesis of cationic surfactants from this compound is primarily achieved through a quaternization reaction, a type of nucleophilic substitution where a tertiary amine or an aromatic amine displaces the chloride from this compound to form a quaternary ammonium (B1175870) salt.
Experimental Protocols
The following are detailed protocols for the synthesis of Tetradecyltrimethylammonium chloride and Tetradecylpyridinium chloride.
Synthesis of Tetradecyltrimethylammonium chloride (TTAC)
This protocol is adapted from a microwave-assisted synthesis for broader applicability using conventional heating methods.
Materials:
-
This compound (C14H29Cl)
-
Trimethylamine (B31210) (N(CH3)3), aqueous solution (e.g., 40%) or gas
-
Acetonitrile (CH3CN) or another suitable polar aprotic solvent
-
Anhydrous ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in acetonitrile.
-
Addition of Trimethylamine: Cool the solution in an ice bath and slowly add an excess of trimethylamine solution (typically 1.5 to 3 equivalents). If using trimethylamine gas, it can be bubbled through the solution.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-85°C for acetonitrile) and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent and excess trimethylamine using a rotary evaporator under reduced pressure.
-
Purification: The resulting crude product, a white solid, is washed several times with anhydrous ether to remove any unreacted this compound.
-
Drying: The purified white solid is then dried in a vacuum oven at a temperature below its decomposition point to yield pure Tetradecyltrimethylammonium chloride.
Synthesis of Tetradecylpyridinium chloride (TPC)
Materials:
-
This compound (C14H29Cl)
-
Pyridine (B92270) (C5H5N)
-
Ethanol (B145695) or another suitable polar solvent
-
Anhydrous ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Pyridine: Add a slight excess of pyridine (1.1 to 1.5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
Solvent Removal: Upon completion, cool the reaction mixture to room temperature and remove the ethanol and excess pyridine by rotary evaporation.
-
Purification: The crude product is triturated with anhydrous ether to induce crystallization and to remove non-polar impurities. The solid is then collected by filtration.
-
Drying: The resulting solid is dried under vacuum to afford pure Tetradecylpyridinium chloride.
Physicochemical Data
The following tables summarize key physicochemical properties of the synthesized surfactants. These values are critical for evaluating their performance in various applications.
Table 1: General Properties of Synthesized Cationic Surfactants
| Property | Tetradecyltrimethylammonium chloride (TTAC) | Tetradecylpyridinium chloride (TPC) |
| Molecular Formula | C17H38ClN | C19H34ClN |
| Molecular Weight | 291.95 g/mol | 311.93 g/mol |
| Appearance | White to off-white solid | White solid |
| Solubility | Soluble in water and polar organic solvents | Soluble in water |
Table 2: Surfactant Performance Data
| Parameter | Tetradecyltrimethylammonium chloride (TTAC) | Tetradecylpyridinium chloride (TPC) |
| Critical Micelle Concentration (CMC) | ~3.5 - 4.0 mM in water at 25°C | ~2.7 - 3.5 mM in water at 25°C[1] |
| Surface Tension at CMC (γCMC) | ~36 - 40 mN/m | ~38 - 42 mN/m |
Note: The exact values of CMC and surface tension can vary depending on the purity of the surfactant, temperature, and the presence of electrolytes.
Characterization
The synthesized surfactants should be characterized to confirm their structure and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful quaternization of the amine.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the cationic portion of the surfactant.
-
Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the purity.
-
Tensiometry: To determine the critical micelle concentration (CMC) and the surface tension at the CMC.
Conclusion
The protocols detailed in this document provide a robust framework for the synthesis of cationic surfactants from this compound. The straightforward nature of the quaternization reaction allows for the production of high-purity surfactants with desirable physicochemical properties. The provided data and characterization guidelines will aid researchers in the development and evaluation of these compounds for a variety of scientific and industrial applications, including their use as formulation aids in drug development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chlorotetradecane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Chlorotetradecane synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common methods: hydrochlorination of 1-tetradecene (B72687) and chlorination of 2-tetradecanol (B1204251).
Method 1: Hydrochlorination of 1-Tetradecene
This method involves the direct addition of hydrogen chloride (HCl) to 1-tetradecene. The reaction follows Markovnikov's rule, where the chloride atom preferentially adds to the more substituted carbon, yielding this compound.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound from 1-tetradecene.
Troubleshooting:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. | - Increase reaction time. - Ensure a continuous supply of anhydrous HCl gas. - Use a catalyst such as a Lewis acid (e.g., FeCl₃), but be cautious as this can increase side reactions. |
| 2. Carbocation rearrangement. | - Use a non-polar solvent to stabilize the carbocation and minimize rearrangements. - Perform the reaction at a lower temperature. | |
| 3. Loss during work-up. | - Ensure complete extraction of the product. - Minimize the number of transfer steps. | |
| Formation of Multiple Isomers (e.g., 3-Chlorotetradecane, 4-Chlorotetradecane) | Carbocation rearrangements are common in the hydrochlorination of long-chain alkenes. The initially formed secondary carbocation can undergo hydride shifts to form more stable carbocations at different positions along the chain. | - Optimize the reaction temperature; lower temperatures generally reduce the rate of rearrangements. - Use a less polar solvent to disfavor the formation of a fully developed carbocation, which is more prone to rearrangement. |
| Presence of Unreacted 1-Tetradecene | Insufficient HCl or short reaction time. | - Ensure an excess of HCl is used. - Extend the reaction time and monitor for the disappearance of the starting material by GC or TLC. |
| Product is Dark/Discolored | Presence of polymeric or oxidized byproducts. | - Ensure the starting material is pure and free of peroxides. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Purify the crude product by vacuum distillation. |
Method 2: Chlorination of 2-Tetradecanol
This method involves the conversion of the hydroxyl group of 2-tetradecanol into a chlorine atom using a chlorinating agent, typically thionyl chloride (SOCl₂). This reaction often proceeds via an Sₙ2 mechanism, leading to an inversion of stereochemistry if the starting alcohol is chiral.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound from 2-tetradecanol.
Troubleshooting:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. | - Ensure the use of a slight excess of thionyl chloride. - Increase the reaction time or gently warm the reaction mixture if the reaction is sluggish at room temperature. |
| 2. Degradation of the product. | - Avoid high temperatures during the reaction and work-up, as alkyl chlorides can be susceptible to elimination reactions. | |
| 3. Formation of byproducts. | - Add the thionyl chloride slowly to the cooled solution of the alcohol to control the reaction exotherm. | |
| Presence of Unreacted 2-Tetradecanol | Insufficient chlorinating agent or short reaction time. | - Use a small excess (1.1-1.5 equivalents) of thionyl chloride. - Monitor the reaction by TLC or GC to ensure complete consumption of the starting material. |
| Formation of an Alkene byproduct (Tetradecene) | Elimination reaction (E2) competing with substitution (Sₙ2). This is more likely at higher temperatures. | - Maintain a low reaction temperature. - Use a non-basic solvent. If a base is required to scavenge HCl, use a non-nucleophilic base like pyridine (B92270) and add it cautiously. |
| Product is Acidic | Residual HCl or SO₂ from the reaction. | - During work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to neutralize any acidic byproducts. |
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the synthesis of this compound. Please note that actual yields may vary depending on the specific experimental setup and purity of reagents.
Table 1: Synthesis of this compound from 1-Tetradecene
| Parameter | Condition A | Condition B | Condition C |
| HCl Source | Anhydrous HCl gas | HCl in dioxane (4M) | Gaseous HCl with FeCl₃ catalyst |
| Solvent | Dichloromethane (B109758) | Dioxane | Neat (no solvent) |
| Temperature | 0 °C to room temp. | Room temperature | 0 °C |
| Reaction Time | 4-6 hours | 12-24 hours | 2-3 hours |
| Typical Yield | 60-75% | 50-65% | 70-85% (may include isomers) |
Table 2: Synthesis of this compound from 2-Tetradecanol
| Parameter | Condition A | Condition B |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Thionyl chloride (SOCl₂) with pyridine |
| Solvent | Dichloromethane | Chloroform |
| Temperature | 0 °C to room temp. | 0 °C |
| Reaction Time | 2-4 hours | 3-5 hours |
| Typical Yield | 80-90% | 85-95% |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1-Tetradecene with Anhydrous HCl
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 1-tetradecene (e.g., 10 g, 50.9 mmol) in anhydrous dichloromethane (100 mL).
-
Reaction: Cool the solution to 0 °C in an ice bath. Bubble anhydrous HCl gas through the solution at a moderate rate for 4-6 hours while maintaining the temperature at 0 °C.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC) (eluent: hexanes).
-
Work-up: Once the reaction is complete, stop the HCl flow and allow the mixture to warm to room temperature. Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (100 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Protocol 2: Synthesis of this compound from 2-Tetradecanol with Thionyl Chloride
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 2-tetradecanol (e.g., 10 g, 46.6 mmol) in anhydrous dichloromethane (100 mL).
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (e.g., 4.0 mL, 55.9 mmol, 1.2 eq) dropwise to the stirred solution over 30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC (eluent: 10% ethyl acetate (B1210297) in hexanes) or GC until the starting material is consumed.
-
Work-up: Carefully concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.
-
Extraction: Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield this compound.
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is better for producing this compound?
A1: The choice of method depends on the available starting materials and the desired purity of the product.
-
Synthesis from 2-tetradecanol with thionyl chloride generally gives higher yields and a cleaner product with fewer isomeric impurities, making it the preferred method if 2-tetradecanol is readily available.
-
Synthesis from 1-tetradecene is a more direct route if 1-tetradecene is the starting material. However, it is more prone to carbocation rearrangements, which can lead to a mixture of chloro-isomers, potentially complicating purification and lowering the yield of the desired 2-chloro isomer.
Q2: How can I confirm the formation of this compound and identify impurities?
A2: A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for this purpose. It will separate the components of your reaction mixture and provide a mass spectrum for each, allowing for the identification of this compound, unreacted starting materials, and isomeric byproducts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the final product and can be used to estimate the purity and the ratio of different isomers if present.
-
Infrared (IR) Spectroscopy: IR can be used to monitor the reaction by observing the disappearance of the O-H stretch of the alcohol (around 3300 cm⁻¹) or the C=C stretch of the alkene (around 1640 cm⁻¹).
Logical Relationship for Product Analysis:
Caption: Analytical workflow for the characterization of this compound.
Q3: What are the main safety precautions to take during these syntheses?
A3:
-
Hydrogen Chloride (HCl): Anhydrous HCl is a corrosive and toxic gas. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Thionyl Chloride (SOCl₂): This is a corrosive and lachrymatory liquid that reacts violently with water. It should also be handled in a fume hood with appropriate PPE. Ensure all glassware is dry before use.
-
Solvents: Dichloromethane and other organic solvents are volatile and flammable. Work in a well-ventilated area away from ignition sources.
-
General Precautions: Always wear appropriate PPE. Be aware of the exothermic nature of these reactions and use cooling baths to control the temperature. Neutralize acidic waste before disposal according to your institution's guidelines.
References
Technical Support Center: Purification of Crude 2-Chlorotetradecane
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude 2-Chlorotetradecane. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized from tetradecan-2-ol, may contain several process-related impurities. The most common include:
-
Unreacted Starting Material: Tetradecan-2-ol.
-
Elimination Byproducts: Isomers of tetradecene, formed through dehydrochlorination.[1][2]
-
Isomeric Byproducts: Other isomers of chlorotetradecane, depending on the synthesis method.
-
Reagent Residues: Acidic residues from chlorinating agents (e.g., HCl, SO₂).[3]
Q2: Which purification techniques are most effective for this compound?
A2: A multi-step approach is generally most effective:
-
Aqueous Wash: Neutralizing and removing acidic impurities by washing the crude product with a basic solution like sodium bicarbonate, followed by a water wash.[3]
-
Drying: Removing residual water using an anhydrous drying agent such as magnesium sulfate (B86663) or calcium chloride.[4]
-
Fractional Distillation: This is the primary method for separating this compound from impurities with different boiling points, such as unreacted alcohol and alkene byproducts.[5][6]
-
Column Chromatography: For achieving very high purity, column chromatography can be used to separate the target compound from structurally similar impurities based on polarity.[7][8]
Q3: What are the key physical properties to consider during purification?
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| 1-Chlorotetradecane (estimate for 2-isomer) | C₁₄H₂₉Cl | 232.83 | ~295 (atm)[9][10] / 139-142 (4 mmHg)[11] | ~0.86[11] |
| Tetradecan-2-ol | C₁₄H₃₀O | 214.41 | ~263 (atm) | ~0.82 |
| 1-Tetradecene | C₁₄H₂₈ | 196.38 | ~251 (atm) | ~0.77 |
Note: Data for this compound are estimated based on its 1-chloro isomer. Boiling points are at atmospheric pressure unless otherwise noted.
Troubleshooting Guide
Q4: My final product is cloudy. What is the likely cause and solution?
A4: A cloudy appearance in the final product is typically due to the presence of water.
-
Cause: Incomplete drying of the organic phase before the final purification step (e.g., distillation).
-
Solution: Ensure the product is thoroughly dried with an appropriate anhydrous salt like MgSO₄ or Na₂SO₄. After adding the drying agent, stir for at least 15-30 minutes. If the drying agent clumps together, more should be added until some remains free-flowing. Filter off the drying agent before proceeding to distillation.
Q5: During the aqueous wash, a stable emulsion formed. How can I break it?
A5: Emulsion formation is common when washing organic solutions, especially if they contain surfactant-like impurities.
-
Cause: Vigorous shaking of the separatory funnel, leading to the formation of a stable mixture of organic and aqueous layers.
-
Solutions:
-
Time: Allow the separatory funnel to stand undisturbed for an extended period.
-
Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Q6: After fractional distillation, the purity of my this compound is still low. What went wrong?
A6: Low purity after distillation suggests an inefficient separation.
-
Cause 1: Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate components with close boiling points.[6]
-
Solution 1: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).
-
Cause 2: Distillation Rate Too High: A fast distillation rate does not allow for proper vapor-liquid equilibrium to be established in the column.[6]
-
Solution 2: Reduce the heating rate to ensure a slow and steady collection of the distillate, typically 1-2 drops per second. Insulating the column can also help maintain the temperature gradient.
-
Cause 3: Incorrect Fraction Collection: The temperature range for collecting the product fraction might have been too broad.
-
Solution 3: Monitor the temperature at the head of the column closely. Collect a forerun fraction before the temperature stabilizes at the expected boiling point of your product and a separate tail fraction after the temperature starts to drop or rise again.
Q7: My product yield is very low after purification. Where could I have lost my product?
A7: Product loss can occur at multiple stages of the purification process.
-
Cause 1: Incomplete Reaction: The initial synthesis may not have gone to completion.
-
Solution 1: Analyze the crude product before purification (e.g., by GC or TLC) to estimate the initial yield.
-
Cause 2: Loss during Washes: Some product may have been lost in the aqueous layers if too many washes were performed or if an emulsion was not fully resolved.
-
Solution 2: Minimize the number of washes and ensure phase separation is complete. Back-extract the combined aqueous layers with a small amount of fresh solvent to recover any dissolved product.
-
Cause 3: Dehydrochlorination: Heating the crude product for extended periods, especially if residual base is present, can cause elimination to form tetradecene.[2]
-
Solution 3: Ensure all basic wash solution is removed before distillation. Consider using vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition.[11]
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol assumes you are starting with crude this compound that has been washed and dried.
-
Apparatus Setup: Assemble a fractional distillation apparatus. Use a round-bottom flask of an appropriate size (should be 1/2 to 2/3 full). Attach a fractionating column, a condenser, and a collection flask. Ensure all joints are properly sealed.
-
Charge the Flask: Add the dried crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Equilibration: As the liquid begins to boil, observe the vapor rising through the fractionating column. Allow the vapor to equilibrate in the column by adjusting the heat so that the reflux ring of condensing vapor rises slowly.
-
Collect Fractions:
-
Forerun: Collect the initial distillate that comes over at a lower temperature. This will contain more volatile impurities.
-
Product Fraction: When the temperature at the head of the column stabilizes at the boiling point of this compound, switch to a new collection flask. Collect the product within a narrow temperature range (e.g., 2-3 °C).
-
Tail: If the temperature begins to rise or drop significantly, switch to a third flask to collect the higher-boiling impurities.
-
-
Shutdown: Once the majority of the product has been distilled and the temperature becomes unstable, stop the distillation. Do not distill to dryness.
-
Analysis: Analyze the purity of the collected product fraction using an appropriate method (e.g., GC-MS, NMR).
Protocol 2: Purification by Column Chromatography
This method is suitable for removing polar impurities like residual alcohol.
-
Column Preparation:
-
Select a glass column of appropriate size (a general rule is to use 20-50 times the weight of adsorbent to the weight of the crude sample).[7]
-
Place a small plug of cotton or glass wool at the bottom of the column.[7]
-
Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly. Tap the column gently to ensure even packing and avoid air bubbles.[12] Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluting solvent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., hexane). Since alkyl halides are non-polar, they will travel down the column relatively quickly.[7]
-
More polar impurities, such as tetradecan-2-ol, will be retained on the silica gel for longer.
-
-
Fraction Collection:
-
Collect the eluent in a series of labeled test tubes or flasks.[13]
-
Monitor the collected fractions for the presence of your product using Thin Layer Chromatography (TLC).
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Process Visualizations
Caption: General workflow for the purification of crude this compound.
References
- 1. alevelchemistryhelp.co.uk [alevelchemistryhelp.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. guidechem.com [guidechem.com]
- 10. 2425-54-9 CAS MSDS (1-Chlorotetradecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. 1-Chlorotetradecane 98 2425-54-9 [sigmaaldrich.com]
- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Solubility Challenges with 2-Chlorotetradecane in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 2-Chlorotetradecane in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
A1: this compound is a long-chain halogenated alkane and is classified as practically insoluble in water. Its aqueous solubility is reported to be less than 0.01 g/L at 20°C[1]. This poor solubility is attributed to its long, hydrophobic fourteen-carbon chain.
Q2: I'm observing a cloudy suspension or precipitation when I add this compound to my aqueous buffer. What is happening?
A2: The cloudy appearance or precipitate is a clear indication that the concentration of this compound has exceeded its solubility limit in the aqueous medium. Due to its hydrophobic nature, this compound molecules tend to aggregate together rather than dissolve in water.
Q3: What are the common strategies to increase the aqueous solubility of this compound?
A3: Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound in aqueous solutions. These include the use of co-solvents, surfactants to form micelles, cyclodextrins to form inclusion complexes, and lipid-based formulations. The choice of method depends on the specific requirements of your experiment, such as the desired final concentration, and the tolerance of your experimental system to the solubilizing agents.
Q4: Are there any safety precautions I should be aware of when using these solubilization methods?
A4: Yes, it is crucial to consider the potential toxicity of any solubilizing agent, especially in biological or in vivo studies. For instance, some organic co-solvents can have physiological effects at low concentrations, and certain surfactants can be toxic. Always refer to the safety data sheet (SDS) for each excipient and conduct appropriate toxicity assessments for your specific application.
Troubleshooting Guide: Resolving this compound Solubility Issues
This guide provides a systematic approach to troubleshooting and resolving common solubility problems encountered with this compound in aqueous solutions.
Initial Troubleshooting Workflow
If you are facing issues with dissolving this compound, follow this general workflow to identify a suitable solution.
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Method Selection Guide
Choosing the right solubilization technique is critical for experimental success. This decision tree can guide you in selecting the most appropriate method based on your experimental constraints.
Caption: Decision tree for selecting a suitable solubilization method.
Detailed Methodologies and Data
This section provides detailed protocols and quantitative data for each solubilization technique.
Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.
Quantitative Data: Solubility Enhancement with Co-solvents (Illustrative Examples)
| Co-solvent System | Hydrophobic Compound | Fold Increase in Solubility | Reference |
| Ethanol-Water | Trichloroethylene | ~8.5-fold in 50% Ethanol | [2] |
| PEG 400-Ethanol | Celecoxib | Significant Enhancement | [3] |
| DMSO-Water | Various hydrophobic compounds | Allows for full dose-response | [4][5] |
Experimental Protocol: Solubilization using Co-solvents
-
Prepare a stock solution: Dissolve this compound in a pure, water-miscible organic co-solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution[6][7].
-
Determine the final co-solvent concentration: Decide on the maximum tolerable concentration of the co-solvent in your final aqueous solution. This is often limited by the experimental system's sensitivity to the co-solvent. For cell-based assays, DMSO concentrations are typically kept below 0.5% (v/v).
-
Serial dilution (if necessary): If the stock solution is highly concentrated, perform serial dilutions in the pure co-solvent to achieve an intermediate concentration that is easier to handle.
-
Final dilution: Add a small volume of the this compound stock solution to your aqueous buffer with vigorous vortexing or stirring[6][7]. The final concentration of the co-solvent should not exceed the predetermined limit.
-
Observation: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution remains clear, the compound is solubilized.
Troubleshooting:
-
Precipitation upon addition to the aqueous buffer:
-
The final concentration of this compound may still be too high. Try preparing a more dilute final solution.
-
The concentration of the co-solvent may be too low. If your experimental system allows, try increasing the final percentage of the co-solvent.
-
The rate of addition may be too fast. Try adding the stock solution dropwise while continuously vortexing.
-
Surfactants (Micellar Solubilization)
Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles in aqueous solutions. The hydrophobic cores of these micelles can encapsulate nonpolar molecules like this compound, thereby increasing their apparent solubility in water[8][9][10].
Quantitative Data: Surfactant Properties and Solubility Enhancement (Illustrative Examples)
| Surfactant | Critical Micelle Concentration (CMC) | Example Hydrophobic Compound | Fold Increase in Solubility | Reference |
| Sodium Dodecyl Sulfate (SDS) | ~8.2 mM | (S)-Zaltoprofen | - | [11] |
| Tween 80 | ~0.019 mM | Rosemary Extract | ~3.7-fold | [12] |
| TPGS | - | (S)-Zaltoprofen | 484-fold | [11] |
Experimental Protocol: Micellar Solubilization
-
Select a surfactant: Choose a surfactant appropriate for your application. Non-ionic surfactants like Tween 80 are generally less harsh on biological systems than ionic surfactants like SDS.
-
Prepare a surfactant stock solution: Prepare a stock solution of the surfactant in your aqueous buffer at a concentration well above its CMC.
-
Dissolve this compound: Add the desired amount of this compound to the surfactant solution.
-
Facilitate dissolution: Use sonication or gentle heating (if the compound is stable) to aid in the dissolution of this compound within the micelles.
-
Filtration (optional): To ensure that all the compound is solubilized within the micelles and no undissolved particles remain, the solution can be filtered through a syringe filter (e.g., 0.22 µm).
Troubleshooting:
-
Incomplete dissolution:
-
The surfactant concentration may be too low. Ensure the final concentration is significantly above the CMC.
-
The concentration of this compound may be too high for the amount of surfactant used. Increase the surfactant concentration or decrease the amount of this compound.
-
The system may not have reached equilibrium. Allow for longer sonication or stirring time.
-
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.
Quantitative Data: Cyclodextrin-Mediated Solubility Enhancement (Illustrative Examples)
| Cyclodextrin | Hydrophobic Compound | Stoichiometry | Fold Increase in Solubility | Reference |
| β-Cyclodextrin | Silymarin | 1:1 | - | [13] |
| HP-β-Cyclodextrin | Hyperoside | 1:1 | 9-fold | |
| HP-β-Cyclodextrin | Carvedilol | - | Up to 65-fold | [14] |
Experimental Protocol: Preparation of Cyclodextrin Inclusion Complexes
There are several methods to prepare cyclodextrin inclusion complexes. The choice of method depends on the properties of the guest molecule and the desired final product.
-
Kneading Method:
-
Weigh out the this compound and the cyclodextrin (e.g., HP-β-cyclodextrin) in a desired molar ratio (e.g., 1:1).
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Gradually add the this compound to the paste and knead thoroughly for 30-60 minutes.
-
Dry the resulting paste in an oven or under vacuum to obtain a powder[1][15].
-
The powdered complex can then be dissolved in the aqueous buffer.
-
-
Co-precipitation Method:
-
Dissolve this compound in a suitable organic solvent (e.g., ethanol).
-
Dissolve the cyclodextrin in water.
-
Add the this compound solution to the cyclodextrin solution with constant stirring.
-
Continue stirring for a specified period (e.g., 24 hours) to allow for complex formation and precipitation.
-
Collect the precipitate by filtration and dry it[1].
-
-
Freeze-Drying (Lyophilization) Method:
-
Dissolve both the this compound and the cyclodextrin in a suitable solvent system (e.g., a mixture of water and a co-solvent like tert-butyl alcohol)[5].
-
Freeze the solution rapidly using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize the frozen solution under vacuum to remove the solvent, leaving a powdered inclusion complex[15].
-
Troubleshooting:
-
Low encapsulation efficiency:
-
The molar ratio of cyclodextrin to this compound may not be optimal. Experiment with different molar ratios (e.g., 1:1, 1:2, 2:1).
-
The chosen preparation method may not be the most efficient. Try a different method (e.g., if co-precipitation gives low yield, try the kneading or freeze-drying method).
-
Lipid-Based Formulations
Lipid-based formulations, such as emulsions and self-emulsifying drug delivery systems (SEDDS), can effectively solubilize hydrophobic compounds.
Quantitative Data: Drug Loading in Lipid-Based Formulations (Illustrative Examples)
| Formulation Type | Oil Phase | Surfactant/Co-surfactant | Drug Loading | Reference |
| SEDDS | Isopropyl palmitate | Cremophor RH40 / PEG 200 | 36.21 mg/mL | [16] |
| Emulsion | Soybean Oil | Egg Phospholipids | Varies | [17] |
Experimental Protocol: Preparation of a Simple Oil-in-Water Emulsion
-
Oil Phase Preparation: Dissolve the this compound in a suitable oil (e.g., soybean oil, medium-chain triglycerides). Gentle heating may be required.
-
Aqueous Phase Preparation: Dissolve a surfactant (e.g., egg lecithin, Tween 80) in the aqueous buffer.
-
Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while homogenizing using a high-shear mixer.
-
Fine Emulsion Formation: Further reduce the droplet size of the coarse emulsion using a high-pressure homogenizer or a microfluidizer to obtain a stable, translucent emulsion.
Experimental Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity[18].
-
Formulation Development: Mix the selected oil, surfactant, and co-surfactant in different ratios to prepare the SEDDS pre-concentrate.
-
Drug Incorporation: Dissolve the this compound in the SEDDS pre-concentrate.
-
Self-Emulsification Test: Add a small amount of the drug-loaded SEDDS pre-concentrate to the aqueous buffer with gentle agitation and observe the formation of a fine emulsion.
Troubleshooting:
-
Emulsion instability (creaming or phase separation):
-
The surfactant concentration may be too low. Increase the surfactant-to-oil ratio.
-
The homogenization process may not have been sufficient. Increase the homogenization time or pressure.
-
-
Drug precipitation upon emulsification (for SEDDS):
-
The drug loading may be too high. Reduce the concentration of this compound in the pre-concentrate.
-
The chosen excipients may not be optimal. Re-screen for oils, surfactants, and co-surfactants with better solubilizing capacity for this compound.
-
References
- 1. oatext.com [oatext.com]
- 2. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldscientific.com [worldscientific.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid [app.jove.com]
- 7. Micellar solubilization of drugs. [sites.ualberta.ca]
- 8. Micellar solubilization - Wikipedia [en.wikipedia.org]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oatext.com [oatext.com]
- 15. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ijpcbs.com [ijpcbs.com]
- 18. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]
Stability of 2-Chlorotetradecane under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Chlorotetradecane under various experimental conditions. Below are troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and recommended storage conditions for this compound?
A1: this compound is a secondary haloalkane. Like its isomer, 1-chlorotetradecane, it is expected to be a colorless liquid that is stable under standard temperature and pressure.[1] However, it is susceptible to slow hydrolysis over time when exposed to moisture.[1][2]
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated location.[1] It is crucial to keep it away from incompatible substances such as strong bases, oxidizing agents, and moisture to prevent degradation.[1]
Q2: What are the primary degradation pathways for this compound?
A2: As a secondary haloalkane, this compound is susceptible to two main degradation pathways under common reaction conditions:
-
Nucleophilic Substitution: The chlorine atom can be replaced by a nucleophile to form a new bond at the second carbon of the tetradecane (B157292) chain.[3] This can occur via SN1 or SN2 mechanisms.
-
Elimination (Dehydrohalogenation): A hydrogen atom from an adjacent carbon and the chlorine atom can be removed to form an alkene (tetradecene).[4] This reaction is typically promoted by heat and the presence of a strong base.[5] The major products are usually predicted by Zaitsev's rule, favoring the most substituted alkene.[4][6]
Under environmental or specific experimental conditions, other pathways like reductive dechlorination may occur.[7][8]
Q3: How do pH and temperature affect the stability of this compound?
A3:
-
pH: In aqueous or protic solutions, the pH can significantly impact the stability of this compound. Alkaline conditions (pH > 7) can accelerate the rate of hydrolysis, where water or hydroxide (B78521) ions act as nucleophiles to replace the chlorine, forming 2-tetradecanol.[9][10] This process, known as alkaline hydrolysis, can be significantly faster than at neutral or acidic pH.[9][11] For every one-point increase in pH, the rate of hydrolysis can increase by a factor of ten for susceptible compounds.[9]
-
Temperature: Higher temperatures generally increase the rate of all chemical reactions, including degradation. For this compound, elevated temperatures will accelerate both substitution and elimination reactions.[12] Notably, higher temperatures strongly favor elimination over substitution.[12] Therefore, if substitution is the desired outcome, reactions should be run at the lowest feasible temperature.
Troubleshooting Guides
Q4: My reaction with this compound is not proceeding or is very slow. What are the possible causes?
A4: A sluggish or failed reaction can be due to several factors. Consider the following troubleshooting steps:
-
Reagent Purity: Ensure the this compound and all other reagents are pure and free from contaminants, especially water, which could cause hydrolysis.[13]
-
Solvent Choice: this compound is insoluble in water but soluble in common organic solvents.[3] Ensure you are using an appropriate solvent for your reaction type. For SN2 reactions, polar aprotic solvents (e.g., acetone, DMF, DMSO) are preferable. For SN1, polar protic solvents (e.g., ethanol (B145695), water) are suitable.
-
Reaction Temperature: The reaction may require heating. However, be aware that high temperatures favor elimination.[12] If substitution is desired, gentle heating may be necessary. If no reaction occurs at a lower temperature, you might need to increase it cautiously while monitoring for side products.[13]
-
Nucleophile/Base Strength: The reactivity of your nucleophile or base is critical. If you are attempting a substitution with a weak nucleophile, the reaction will be inherently slow. For elimination, a strong base is required.[6]
Troubleshooting Workflow for Failed Reactions
Caption: General troubleshooting workflow for reactions involving this compound.
Q5: I am getting a mixture of substitution and elimination products. How can I favor my desired reaction?
A5: The competition between substitution and elimination is a classic challenge with secondary haloalkanes. You can influence the outcome by carefully selecting your reaction conditions.
| Parameter | To Favor Substitution (SN2) | To Favor Elimination (E2) | Rationale |
| Nucleophile/Base | Use a good nucleophile that is a weak base (e.g., I⁻, Br⁻, CN⁻, N₃⁻). | Use a strong, sterically hindered base (e.g., potassium tert-butoxide, DBU). | Strong, bulky bases are poor nucleophiles and preferentially abstract a proton for elimination.[4] |
| Temperature | Use lower temperatures. | Use higher temperatures (heat). | Elimination reactions have a higher activation energy and are favored by heat.[12] |
| Solvent | Use a polar aprotic solvent (e.g., Acetone, DMSO). | Use a less polar or alcoholic solvent that matches the base (e.g., ethanol for ethoxide). | Polar aprotic solvents enhance the nucleophilicity of anions, favoring SN2. |
Decision Tree for Reaction Pathway
Caption: Selecting conditions to favor substitution vs. elimination pathways.
Q6: My reaction seemed to work, but my product yield was low after aqueous workup. What are potential issues?
A6: Low yield after workup can be frustrating. Here are some common causes:
-
Product Instability: Your product may be unstable to the pH conditions of the workup. For example, if you performed an elimination and your product is an alkene, it might be sensitive to an acidic wash. You can test this by exposing a small sample of your crude reaction mixture to the workup conditions and monitoring by TLC or GC.[14]
-
Product Solubility: The desired product might have some solubility in the aqueous layer, leading to losses during extraction.[14] If possible, re-extract the aqueous layer with your organic solvent.
-
Emulsion Formation: Long-chain alkyl compounds can sometimes form stable emulsions during extractions, making separation difficult and causing product loss.
-
Product Volatility: While this compound and its likely products are not highly volatile, excessive heat or high vacuum during solvent removal could lead to minor losses.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (e.g., Synthesis of an Azide)
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF.
-
Reagent Addition: Add sodium azide (B81097) (NaN₃, ~1.5 eq).
-
Reaction: Heat the mixture gently (e.g., 50-60 °C) and monitor the reaction progress using TLC or GC analysis.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography if necessary.
Protocol 2: General Procedure for Elimination (Dehydrohalogenation)
-
Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add a strong base, such as potassium hydroxide (KOH, >2.0 eq) or potassium tert-butoxide.
-
Reaction: Heat the mixture to reflux. The formation of an alkene can be monitored by TLC (loss of starting material) or GC-MS.
-
Workup: Cool the reaction mixture, dilute with water, and extract with a non-polar solvent like hexanes.
-
Purification: Wash the organic extract with water until neutral, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude alkene mixture (e.g., tetradec-1-ene and tetradec-2-ene).
Competing Reaction Pathways
Caption: Competing substitution and elimination pathways for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. 1-Chlorotetradecane | 2425-54-9 [chemicalbook.com]
- 3. Haloalkanes - Nomenclature, Isomerism, Preparation and Properties. [chemicalnote.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. mgscience.ac.in [mgscience.ac.in]
- 6. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 7. battelle.org [battelle.org]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 10. quora.com [quora.com]
- 11. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. How To [chem.rochester.edu]
Common impurities in 2-Chlorotetradecane and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chlorotetradecane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound?
A1: The common impurities in this compound largely depend on the synthetic route employed. The most likely impurities include:
-
Unreacted Starting Materials: If synthesized from 2-tetradecanol (B1204251), residual alcohol may be present. If produced via chlorination of tetradecane (B157292), unreacted alkane will be a major impurity.
-
Isomeric Byproducts: Positional isomers of chlorotetradecane (e.g., 1-Chlorotetradecane, 3-Chlorotetradecane) are common, especially in radical chlorination reactions.
-
Elimination Byproducts: Tetradecene isomers can form as byproducts, particularly if the reaction is carried out at elevated temperatures or in the presence of a base.
-
Over-chlorinated Products: Dichlorotetradecane and other polychlorinated species can be present if the reaction conditions are too harsh.
-
Residual Reagents and Solvents: Traces of the chlorinating agent (e.g., thionyl chloride, hydrochloric acid) and any solvents used in the synthesis or workup may remain.
-
Hydrolysis Products: 2-Tetradecanol can be formed by the hydrolysis of this compound if moisture is present during storage or purification.
Q2: How can I identify the impurities in my this compound sample?
A2: The most effective method for identifying and quantifying impurities in your this compound sample is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the different components of your sample and provides a mass spectrum for each, allowing for their identification. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying impurities, especially when compared to a spectrum of pure this compound.
Q3: What are the recommended methods for removing common impurities from this compound?
A3: A multi-step purification strategy is often necessary.
-
Aqueous Wash: A wash with a mild base, such as a saturated sodium bicarbonate solution, will neutralize and remove any residual acidic impurities like HCl. This is followed by a wash with brine (saturated NaCl solution) to remove the bulk of any water.
-
Drying: The washed organic layer should be dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate to remove residual water.
-
Fractional Distillation: This is a highly effective method for removing impurities with significantly different boiling points, such as unreacted tetradecane or tetradecene. However, separating isomeric chlorotetradecanes by distillation is challenging due to their very similar boiling points.
-
Column Chromatography: For high-purity applications, column chromatography can be used to separate compounds based on their polarity. This can be effective for removing more polar impurities like residual 2-tetradecanol and less polar impurities like tetradecane.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Synthesis | Incomplete reaction. | Increase reaction time or temperature, or use a more reactive chlorinating agent. |
| Formation of significant side products (e.g., alkenes, isomers). | Optimize reaction conditions (e.g., lower temperature to reduce elimination, use a more selective chlorinating agent). | |
| Presence of 2-Tetradecanol in Final Product | Incomplete reaction or hydrolysis of the product. | Ensure the reaction goes to completion. During workup and storage, rigorously exclude water. A column chromatography step can be used for removal. |
| Presence of Tetradecene Isomers | Elimination side reaction during synthesis. | Use a milder chlorinating agent and lower reaction temperatures. Avoid strong bases. Fractional distillation is effective for removal. |
| Multiple Chlorotetradecane Isomers Detected | Non-selective chlorination method used (e.g., free radical chlorination of tetradecane). | For higher isomer purity, start with 2-tetradecanol. Separation of isomers is difficult and may require specialized chromatography. |
| Product is Cloudy or Contains Water | Incomplete drying after aqueous wash. | Ensure the organic layer is thoroughly dried with an appropriate amount of anhydrous drying agent before solvent removal. |
| Poor Separation During Fractional Distillation | Boiling points of components are too close. | Use a longer fractionating column with higher efficiency (more theoretical plates). Consider vacuum distillation to lower boiling points and potentially increase the boiling point differences. |
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C₁₄H₂₉Cl | 232.83 | ~290-295 | Boiling point is an estimate based on similar compounds. |
| 1-Chlorotetradecane | C₁₄H₂₉Cl | 232.83 | 292-295[1][2][3] | Isomeric impurity with a very similar boiling point. |
| Tetradecane | C₁₄H₃₀ | 198.39 | 252-254 | Unreacted starting material, significantly lower boiling point. |
| 1-Tetradecene | C₁₄H₂₈ | 196.37 | 251[4] | Elimination byproduct, significantly lower boiling point. |
| 2-Tetradecanol | C₁₄H₃₀O | 214.39 | ~263 | Unreacted starting material, more polar than the product. |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of this compound purity.
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a high-purity solvent such as hexane (B92381) or dichloromethane.
-
GC-MS Instrument Conditions (Example):
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra to library databases (e.g., NIST). Quantify the relative peak areas to determine the purity of the sample.
Protocol 2: Purification of this compound
This protocol describes a standard procedure for the purification of crude this compound.
-
Aqueous Wash:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Add an equal volume of brine (saturated NaCl solution), shake, and again drain the lower aqueous layer.
-
-
Drying:
-
Transfer the organic layer to an Erlenmeyer flask.
-
Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (enough so that some of the drying agent moves freely when the flask is swirled).
-
Swirl the flask for 5-10 minutes.
-
Filter the solution to remove the drying agent.
-
-
Solvent Removal (if applicable): If the product is in a solvent, remove the solvent using a rotary evaporator.
-
Fractional Distillation:
-
Set up a fractional distillation apparatus.
-
Heat the flask containing the dried, crude product.
-
Collect and discard the initial low-boiling fraction, which will contain any residual solvent and low-boiling impurities like tetradecene.
-
Collect the fraction that distills at the boiling point of this compound.
-
Stop the distillation before the flask goes to dryness to avoid overheating the residue.
-
Visualizations
References
Optimizing reaction parameters for 2-Chlorotetradecane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 2-chlorotetradecane, a crucial intermediate for researchers in various fields of chemical and pharmaceutical sciences.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory method for the synthesis of this compound is the chlorination of tetradecan-2-ol using thionyl chloride (SOCl₂). This reagent is often preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[1][2]
Q2: What is the general reaction scheme for the synthesis of this compound from tetradecan-2-ol?
The overall reaction involves the substitution of the hydroxyl (-OH) group of tetradecan-2-ol with a chlorine atom. The balanced chemical equation is:
C₁₄H₃₀O + SOCl₂ → C₁₄H₂₉Cl + SO₂ + HCl
Q3: Are there alternative reagents to thionyl chloride for this synthesis?
Yes, other chlorinating agents can be used, although they may present different challenges in terms of reactivity and purification. Some alternatives include:
-
Phosphorus pentachloride (PCl₅): This is a strong chlorinating agent but can be harsh and produce solid byproducts that complicate purification.
-
Appel Reaction: This uses a combination of a phosphine (B1218219) (like triphenylphosphine) and a chlorine source (like carbon tetrachloride). This method is generally milder but requires the removal of phosphine oxide byproduct.[3]
-
Methanesulfonyl chloride (MsCl): The alcohol can first be converted to a mesylate, which is an excellent leaving group, and then displaced by a chloride ion from a salt like lithium chloride (LiCl).[4]
Q4: What is the expected stereochemistry of the product when using thionyl chloride?
The stereochemical outcome depends on the reaction conditions.
-
In the absence of a base like pyridine (B92270), the reaction often proceeds through an Sₙi (internal nucleophilic substitution) mechanism, which results in retention of configuration at the stereocenter.[1]
-
When pyridine is added, it reacts with an intermediate to form a chlorosulfonium salt. The chloride ion then attacks from the backside in an Sₙ2 reaction, leading to inversion of configuration.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Incomplete reaction. 2. Degradation of the starting material or product. 3. Inactive thionyl chloride. | 1. Increase the reaction time or temperature. Consider adding a catalytic amount of dimethylformamide (DMF). 2. Ensure the reaction is performed under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). 3. Use freshly opened or distilled thionyl chloride. |
| Formation of an Unknown Byproduct | 1. Side reaction, such as elimination to form tetradecene isomers. 2. Formation of the symmetrical ether (di(tetradecan-2-yl) ether).[5] | 1. Keep the reaction temperature low to disfavor elimination. The use of pyridine can sometimes promote elimination, so consider running the reaction without it if this is a major issue. 2. This can occur if the reaction conditions are not optimized. Ensure a slight excess of thionyl chloride is used. |
| Product is Contaminated with Starting Material (Tetradecan-2-ol) | 1. Insufficient amount of thionyl chloride. 2. Reaction did not go to completion. | 1. Use a slight excess (e.g., 1.1 to 1.5 equivalents) of thionyl chloride. 2. Increase the reaction time and/or temperature. Monitor the reaction by TLC or GC to confirm the disappearance of the starting material. |
| Difficulty in Purifying the Product | 1. The product has a similar polarity to the starting material. 2. Emulsion formation during aqueous workup. | 1. Use column chromatography with a non-polar eluent system (e.g., hexane (B92381) or petroleum ether with a small amount of ethyl acetate). 2. During the workup, add brine (saturated NaCl solution) to help break up emulsions. |
Experimental Protocols
Synthesis of this compound using Thionyl Chloride
This protocol is a representative procedure adapted from general methods for the chlorination of secondary alcohols.
Materials:
-
Tetradecan-2-ol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable solvent (e.g., toluene)
-
Pyridine (optional, for inversion of stereochemistry)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve tetradecan-2-ol in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution. If pyridine is used, it should be added before the thionyl chloride.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Typical Reaction Parameters for Chlorination of Secondary Alcohols with Thionyl Chloride
| Parameter | Typical Range/Value | Notes |
| Reactant Ratio (SOCl₂:Alcohol) | 1.1:1 to 2:1 | A slight excess of SOCl₂ is generally used to ensure complete conversion. |
| Solvent | Dichloromethane, Chloroform, Toluene, or neat (no solvent) | The choice of solvent can influence the reaction mechanism and rate. |
| Temperature | 0 °C to reflux (boiling point of the solvent) | Lower temperatures can help to minimize side reactions like elimination. |
| Reaction Time | 2 to 24 hours | Varies depending on the reactivity of the alcohol and the reaction temperature. |
| Catalyst | Dimethylformamide (DMF) (catalytic) | Can accelerate the reaction but may not be necessary.[4] |
| Base | Pyridine, Triethylamine | Often added to neutralize the HCl byproduct and can influence the stereochemical outcome.[1][2] |
| Typical Yield | 60-90% | Highly dependent on the specific substrate and reaction conditions. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 3. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
Troubleshooting peak tailing in GC analysis of 2-Chlorotetradecane
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing peak tailing during the Gas Chromatography (GC) analysis of 2-Chlorotetradecane.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing in my GC analysis?
Peak tailing is a common issue in GC that can compromise resolution and the accuracy of quantification.[1] When analyzing a halogenated alkane like this compound, peak tailing can stem from several factors, which can be broadly categorized as either physical system issues or chemical activity issues.[2]
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Physical Issues: These problems often affect all peaks in the chromatogram and are related to the setup and integrity of the GC system.[2][3] Common causes include improper column installation, leaks in the gas flow path, or the creation of "dead" (unswept) volumes.[1][2]
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Chemical Issues: These problems are typically more pronounced for polar or active compounds and may not affect non-polar hydrocarbon peaks. They are caused by undesirable interactions between the analyte and surfaces within the GC system.[3] Key sources of chemical activity include a contaminated inlet liner, a degraded or contaminated column, or interactions within the detector, particularly the ion source in a GC-MS system.[4][5]
The troubleshooting workflow below can help systematically identify and resolve the root cause of the issue.
Caption: Troubleshooting Workflow for GC Peak Tailing.
Troubleshooting Guides
Issue 1: All Peaks in the Chromatogram are Tailing
If all peaks, including the solvent peak and any internal standards, show tailing, the cause is likely a physical problem with the system's flow path.[2]
Q: How can I check for and fix improper column installation?
A: An improperly installed column is a frequent cause of peak shape problems.[6]
-
Column Cut: The quality of the column cut is critical. A poor, jagged cut can create turbulence and lead to peak tailing.[1] Ensure the column is cut cleanly at a right angle with a ceramic wafer or other appropriate tool. A "chair-shaped" peak can be a strong indicator of a poorly cut or partially blocked column.[2]
-
Installation Depth: The column must be inserted to the correct depth within the inlet.[2] If it's too high or too low, it can create unswept (dead) volumes, causing tailing.[1][2] Consult your GC manufacturer's instructions for the correct insertion distance for your specific inlet and ferrule type.
-
Ferrules and Nuts: Use the correct size and material ferrule for your column and do not overtighten the column nut.[1] Overtightening can crush the ferrule and damage the column.
Q: How do I perform a leak check on my GC system?
A: Leaks in the carrier gas flow path can introduce air, which degrades the column's stationary phase, and can also disrupt the flow dynamics, causing poor peak shape.[7][8] An electronic leak detector is the recommended tool for checking for leaks at fittings in the inlet, detector, and gas lines. Liquid leak indicators are not recommended as they can contaminate the system.[9]
Issue 2: Only this compound and Other Active Compounds are Tailing
If non-polar compounds (e.g., a hydrocarbon series) have good peak shape but this compound and other polar or active analytes tail, the problem is likely due to chemical interactions with active sites in the system.[3]
Q: How do I know if my GC inlet is the source of the problem?
A: The high-temperature inlet is the most common source of analyte degradation and adsorption.[5] Contamination builds up on the inlet liner and seal over time, creating active sites that interact with sensitive compounds.[10] Distorted peak shapes are a key indicator that inlet maintenance is required.[11][7]
Q: What is the proper procedure for GC inlet maintenance?
A: Routine inlet maintenance is critical for achieving good chromatography.[10] It is recommended to replace the liner, septum, and inlet seal simultaneously to ensure a fully inert sample path.[11][12] See the detailed protocol below.
Q: Could the column itself be the problem?
A: Yes. Over time, the inlet end of the column can become contaminated with non-volatile sample residue, creating active sites.[5] Additionally, repeated exposure to oxygen at high temperatures (from leaks or poor gas quality) can degrade the stationary phase.[8] Trimming 10-15 cm from the inlet end of the column can often resolve this. If the problem persists, the column may need to be reconditioned or replaced.
Q: Can the detector cause peak tailing for a halogenated compound?
A: Specifically for GC-MS analysis, the ion source can be a source of tailing for halogenated compounds.[4] Interactions between compounds like this compound and the metal surfaces of the ion source can cause slow desorption, leading to significant peak tailing.[4][13] If you are using a mass spectrometer, cleaning the ion source can restore excellent peak shape.[4][13]
Quantitative Data Summary
Peak shape can be quantitatively assessed using metrics calculated by your chromatography data system (CDS). Monitoring these values helps to preemptively identify system performance degradation.[14]
| Metric | Description | Acceptable Range | Tailing Indication |
| Asymmetry Factor (As) | Calculated from the front and back peak widths, typically at 10% or 20% of the peak height.[14] | 0.9 - 1.2 | > 1.2 |
| Tailing Factor (Tf) | The USP-defined coefficient of peak symmetry, measured at 5% of the peak height.[15] | 0.9 - 1.5 | > 1.5 |
| Theoretical Plates (N) | A measure of column efficiency; higher numbers indicate sharper, more efficient peaks.[16] A significant drop in N for a specific compound can indicate an issue. | > 50,000 (typical for a 30m column) | Significant Decrease |
Values are typical and may vary based on the specific column and analysis conditions.
Experimental Protocols
Protocol 1: GC Inlet Maintenance
This protocol describes the routine replacement of consumable parts in the GC inlet. Always handle new components with clean, lint-free gloves or tweezers to avoid contamination.[10]
-
Cool Down: Set the inlet and oven temperatures to a safe, low temperature (e.g., 40°C) and turn off all gases.
-
Open Inlet: Once cool, carefully remove the inlet nut.
-
Remove Old Components: Using tweezers, remove the old septum, inlet liner, and O-ring (if present).
-
Inspect Inlet: Briefly inspect the inside of the inlet for any visible debris or residue.
-
Install New Liner: Place a new, deactivated liner (with an O-ring, if required) into the inlet. Ensure it is seated correctly. Using a liner with glass wool can help trap non-volatile residue.[12]
-
Install New Seal: If your system has a metal inlet seal, replace it. Using an inert, gold-plated seal is recommended to reduce analyte breakdown and adsorption.[11][7]
-
Install New Septum: Place a new septum into the inlet nut. Do not overtighten.
-
Reassemble and Leak Check: Reassemble the inlet. Restore gas flow and perform a thorough leak check around the inlet nut.
Protocol 2: GC Column Conditioning
This procedure is used to remove contaminants and stabilize the stationary phase of a new column or a column that has been in storage.[17][18]
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Install Column in Inlet: Install the column into the GC inlet, but do not connect the detector end.[17] Ensure carrier gas is flowing at the rate specified for your method (e.g., 1-2 mL/min).
-
Purge Column: Purge the column with carrier gas for 15-30 minutes at ambient temperature.[19] This removes any oxygen from the column before heating.[18][19]
-
Set Temperatures: Set the inlet to the temperature required by your analytical method.
-
Temperature Program: Set the oven temperature program to ramp at 5-10°C/minute from 40°C up to the isothermal maximum temperature of the column, or 20°C above the final temperature of your method, whichever is lower.[17][8]
-
Hold: Hold at the upper temperature for 1-2 hours. Thicker film columns may require longer conditioning times.[9] The goal is to achieve a stable baseline signal.[17]
-
Cool Down and Connect: Cool the oven down completely. Trim a few centimeters from the detector end of the column, and then connect it to the detector, ensuring the correct insertion depth.
-
Verify Performance: Heat the system to your method's starting conditions and run a blank or standard to confirm a stable baseline and good peak shape.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. youtube.com [youtube.com]
- 4. scispace.com [scispace.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. agilent.com [agilent.com]
- 7. scribd.com [scribd.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
- 10. Prevent GC Inlet Problems BEFORE They Cost You Time and Money [sigmaaldrich.com]
- 11. GC Inlet Maintenance: Restek’s Quick-Reference Guide [restek.com]
- 12. activelab.gr [activelab.gr]
- 13. academic.oup.com [academic.oup.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. silicycle.com [silicycle.com]
- 16. Theoretical Plate Number and Symmetry Factor : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. How to Condition a New Capillary GC Column [restek.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 2-Chlorotetradecane Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Chlorotetradecane during storage. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Like other secondary haloalkanes, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: Reaction with water or moisture, leading to the substitution of the chlorine atom with a hydroxyl group, forming 2-tetradecanol (B1204251). This reaction can be catalyzed by acidic or basic conditions.
-
Elimination (Dehydrochlorination): Removal of a hydrogen atom and the chlorine atom from adjacent carbons to form an alkene (a mixture of tetradecene isomers). This reaction is favored by the presence of a strong base.
Additionally, exposure to high temperatures can accelerate both hydrolysis and elimination reactions. Prolonged exposure to UV light and oxidizing agents can also lead to degradation, although these pathways are generally less common under standard storage conditions.
Q2: I've observed a change in the appearance or purity of my this compound sample. What could be the cause?
A2: A change in appearance (e.g., discoloration) or a decrease in purity, as determined by analytical methods like GC-MS or HPLC, is likely due to chemical degradation. The most common culprits are exposure to moisture, incompatible chemicals (e.g., bases, strong oxidizing agents), elevated temperatures, or light. It is crucial to review your storage conditions against the recommended guidelines.
Q3: What are the ideal storage conditions for this compound to minimize degradation?
A3: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1][2] The container should be tightly sealed to prevent moisture ingress and stored under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[3][4] Avoid storing it near strong bases, oxidizing agents, or in areas with significant temperature fluctuations.
Q4: Can I store this compound in a standard laboratory refrigerator?
A4: Yes, storing this compound in a standard laboratory refrigerator (typically 2-8 °C) is a good practice to minimize thermal degradation. However, ensure the container is well-sealed to prevent the condensation of moisture inside as the temperature fluctuates when the door is opened and closed. For flammable liquids, only explosion-proof refrigerators should be used.
Q5: How can I test the stability of my this compound sample if I suspect degradation?
A5: You can assess the stability of your sample by performing a purity analysis using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Compare the purity of the stored sample against a reference standard or the initial analysis data. The presence of new peaks in the chromatogram may indicate the formation of degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decrease in purity over time | Hydrolysis due to moisture exposure. | - Ensure the container is tightly sealed. - Store in a desiccator or a dry cabinet. - Consider storing under an inert atmosphere. |
| Formation of an oily precipitate or cloudiness | Possible formation of 2-tetradecanol (from hydrolysis) or alkene isomers (from elimination). | - Analyze the sample using GC-MS or NMR to identify the impurities. - Review storage conditions for exposure to moisture or bases. |
| Discoloration of the sample (e.g., yellowing) | Potential oxidation or reaction with contaminants. | - Store under an inert atmosphere. - Ensure the storage container is clean and made of an inert material (e.g., amber glass). |
| Inconsistent experimental results | Degradation of this compound leading to lower effective concentration. | - Re-analyze the purity of your starting material. - If degradation is confirmed, purify the material or use a fresh batch. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound. These studies intentionally expose the compound to harsh conditions.
1. Acidic Hydrolysis:
- Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a co-solvent of acetonitrile and water).
- Add hydrochloric acid (HCl) to a final concentration of 0.1 M.
- Incubate the solution at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24, 48, 72 hours).
- At each time point, withdraw an aliquot, neutralize it with a suitable base (e.g., sodium hydroxide), and analyze by HPLC or GC-MS.
2. Basic Hydrolysis:
- Dissolve this compound in a suitable solvent.
- Add sodium hydroxide (B78521) (NaOH) to a final concentration of 0.1 M.
- Incubate at a controlled temperature (e.g., 50°C) for a defined period.
- At each time point, withdraw an aliquot, neutralize it with a suitable acid (e.g., hydrochloric acid), and analyze.
3. Oxidative Degradation:
- Dissolve this compound in a suitable solvent.
- Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.
- Incubate at room temperature for a defined period.
- Analyze the sample at various time points.
4. Thermal Degradation:
- Place a solid or liquid sample of this compound in a controlled temperature oven (e.g., 70°C).
- Analyze the sample at various time points to assess for degradation.
5. Photodegradation:
- Expose a solution of this compound to a calibrated light source (e.g., a photostability chamber with a combination of UV and visible light) according to ICH Q1B guidelines.
- Simultaneously, keep a control sample in the dark.
- Analyze both the exposed and control samples at various time points.
Protocol 2: Routine Stability Testing of Stored this compound
This protocol is for routine monitoring of the stability of this compound under its recommended storage conditions.
-
Initial Analysis (Time 0):
-
Upon receiving a new batch of this compound, perform a full analysis to determine its initial purity and identity (e.g., using GC-MS, HPLC, and NMR). This will serve as the baseline.
-
-
Storage:
-
Store the compound under the recommended conditions (cool, dry, dark, tightly sealed container, inert atmosphere).
-
-
Periodic Testing:
-
At regular intervals (e.g., 3, 6, 12, and 24 months), withdraw a small aliquot from the stored sample.
-
Analyze the aliquot for purity using the same analytical method as the initial analysis.
-
Compare the results to the initial data to detect any significant changes in purity or the appearance of new peaks.
-
Visualizations
References
Scaling up 2-Chlorotetradecane synthesis from lab to pilot plant
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the synthesis of 2-chlorotetradecane, with a focus on scaling up from laboratory to pilot plant operations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Conversion of 1-Tetradecene (B72687)
-
Question: We are observing a low conversion rate of 1-tetradecene to this compound in our laboratory-scale reaction. What are the potential causes and solutions?
-
Answer: Low conversion can stem from several factors. Firstly, ensure the hydrogen chloride (HCl) gas is dry and of high purity, as moisture can interfere with the reaction. Secondly, the reaction temperature might be too low, leading to slow reaction kinetics. A modest increase in temperature, within a safe range to avoid unwanted side reactions, could improve the conversion rate. Finally, inefficient mixing can lead to poor contact between the gaseous HCl and the liquid 1-tetradecene. Ensure vigorous stirring to maximize the gas-liquid interface.
Issue 2: Formation of 1-Chlorotetradecane (B127486) Isomer
-
Question: Our product analysis shows a significant amount of the 1-chlorotetradecane isomer. How can we improve the regioselectivity of the reaction for the desired 2-chloro product?
-
Answer: The formation of 1-chlorotetradecane suggests that an anti-Markovnikov addition might be occurring. This is often due to the presence of peroxides, which can initiate a free-radical mechanism. To favor the desired Markovnikov addition, ensure all reagents and the solvent are free of peroxides. The addition of a radical inhibitor can also be considered. The reaction should be carried out in the dark to prevent photochemical radical generation.
Issue 3: Difficulties in Removing Unreacted HCl
-
Question: After the reaction, we are struggling to remove all the unreacted hydrogen chloride from the product mixture. What is the recommended procedure?
-
Answer: Unreacted HCl can be effectively removed by purging the reaction mixture with an inert gas such as nitrogen or argon. Subsequently, washing the organic phase with a dilute aqueous solution of a weak base, like sodium bicarbonate, will neutralize any remaining HCl. It is crucial to follow this with a water wash to remove any residual base and salts, and finally, drying the organic phase over a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate.
Issue 4: Exothermic Reaction and Temperature Control at Pilot Scale
-
Question: We are planning to scale up the synthesis to a pilot plant and are concerned about the exothermic nature of the hydrochlorination reaction. How can we manage the heat generated?
-
Answer: Heat management is a critical consideration during scale-up.[1] Pilot plant reactors should have a high surface area-to-volume ratio and an efficient cooling system. The addition of HCl gas should be done at a controlled rate to manage the rate of heat generation. Continuous monitoring of the internal temperature is essential. In a pilot plant setting, a semi-batch process where 1-tetradecene is slowly fed into a solvent saturated with HCl, or a continuous flow reactor, can offer better temperature control compared to a batch process.
Issue 5: Inefficient Gas Dispersion in a Larger Reactor
-
Question: In our pilot plant reactor, we are concerned that the dispersion of HCl gas into the liquid 1-tetradecane will be less efficient than in the lab. How can this be addressed?
-
Answer: Achieving efficient gas dispersion in a large reactor is crucial for a successful scale-up. The use of a gas sparging system with fine bubble diffusers can significantly increase the gas-liquid interfacial area. Additionally, the reactor should be equipped with a high-efficiency agitation system, such as a gas-inducing impeller, to ensure proper mixing and distribution of the HCl gas throughout the liquid phase.
Frequently Asked Questions (FAQs)
Q1: What is the recommended laboratory-scale synthesis method for this compound?
A1: The preferred method for the regioselective synthesis of this compound is the hydrochlorination of 1-tetradecene.[2][3] This reaction follows Markovnikov's rule, where the hydrogen atom of HCl adds to the carbon atom of the double bond that has more hydrogen atoms, and the chlorine atom adds to the more substituted carbon atom, resulting in the desired 2-chloro isomer.[2][4]
Q2: What are the typical reaction conditions for the hydrochlorination of 1-tetradecene?
A2: Typically, the reaction is carried out by bubbling dry hydrogen chloride gas through a solution of 1-tetradecene in a suitable inert solvent, such as dichloromethane (B109758) or hexane. The reaction is often performed at a low temperature (e.g., 0 °C) to control the exothermicity and minimize side reactions. The reaction progress can be monitored by techniques like Gas Chromatography (GC) to determine the consumption of the starting material.
Q3: What are the main challenges when scaling up the synthesis of this compound from the lab to a pilot plant?
A3: The primary challenges in scaling up this synthesis include:
-
Heat Management: The exothermic reaction requires a robust cooling system in a larger reactor to prevent temperature runaways.[1]
-
Mass Transfer: Ensuring efficient mixing and dispersion of gaseous HCl in a larger volume of liquid is more challenging.
-
Safety: Handling larger quantities of corrosive HCl gas requires stringent safety protocols and appropriate materials of construction for the reactor and associated equipment.
-
Reaction Time: Direct scaling of reaction time from lab to pilot may not be appropriate and needs to be re-optimized.
-
Purification: The purification method used in the lab, such as distillation, may need to be adapted for larger volumes, potentially requiring fractional distillation under reduced pressure to avoid product decomposition.
Q4: How can the purity of this compound be determined?
A4: The purity of this compound can be assessed using several analytical techniques. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a common method to determine the percentage of the desired product and identify any impurities, including isomeric byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) can be used to confirm the structure and identify the position of the chlorine atom.
Q5: What are the safety precautions that should be taken during the synthesis of this compound?
A5: Hydrogen chloride is a corrosive gas and requires careful handling in a well-ventilated fume hood. All glassware and equipment should be dry to prevent the formation of corrosive hydrochloric acid. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For pilot-scale operations, a closed system with appropriate scrubbing for the exhaust gas is essential. This compound itself should be handled with care, avoiding skin and eye contact.
Data Presentation
Table 1: Comparison of Reaction Parameters and Outcomes at Different Scales
| Parameter | Laboratory Scale (100 g) | Pilot Plant Scale (10 kg) | Key Considerations for Scale-Up |
| Reactant: 1-Tetradecene | 100 g | 10 kg | Ensure consistent purity of raw material. |
| Reagent: Hydrogen Chloride | Gaseous, slight excess | Gaseous, controlled feed rate | Precise control of gas flow is critical for safety and reaction control. |
| Solvent | Dichloromethane (500 mL) | Dichloromethane (50 L) | Solvent recovery and recycling become important at a larger scale. |
| Temperature | 0 °C | 0-5 °C (with active cooling) | Efficient heat removal is paramount to prevent side reactions. |
| Reaction Time | 4-6 hours | 6-8 hours (optimized) | Reaction time may not scale linearly; requires monitoring. |
| Typical Yield | 85-90% | 80-85% | Yield may be slightly lower on a larger scale due to handling losses. |
| Purity (before purification) | ~95% (2-chloro isomer) | ~92% (2-chloro isomer) | Purity may be affected by less efficient mixing and temperature control. |
| Purification Method | Distillation | Fractional Distillation (vacuum) | Vacuum distillation is necessary to avoid decomposition at high temperatures. |
Experimental Protocols
Laboratory Scale Synthesis of this compound
-
Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube connected to a gas scrubber (containing a sodium hydroxide (B78521) solution) is assembled. All glassware must be thoroughly dried before use.
-
Reaction: 1-Tetradecene (e.g., 50 g, 0.255 mol) is dissolved in anhydrous dichloromethane (250 mL) in the flask. The solution is cooled to 0 °C in an ice bath.
-
HCl Addition: Dry hydrogen chloride gas is bubbled through the stirred solution at a moderate rate. The temperature of the reaction mixture should be maintained at 0-5 °C.
-
Monitoring: The reaction is monitored by taking small aliquots and analyzing them by GC until the 1-tetradecene is consumed (typically 4-6 hours).
-
Work-up: Once the reaction is complete, the stream of HCl is stopped, and nitrogen gas is bubbled through the solution for 30 minutes to remove excess HCl. The reaction mixture is then washed sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and water (2 x 100 mL).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Visualizations
Caption: Experimental workflow for the laboratory synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for 2-Chlorotetradecane Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary analytical techniques used for the quantification of 2-Chlorotetradecane, a medium-chain chlorinated paraffin (B1166041) (MCCP). Due to the complexity of chlorinated paraffin mixtures, this document focuses on the validation and performance of methods for MCCPs (C14-C17), providing a strong proxy for the analysis of this compound. The information presented is based on a review of current analytical literature.
Comparison of Analytical Methods
The two most prevalent and effective techniques for the quantification of medium-chain chlorinated paraffins are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages and is suited to different analytical challenges.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection based on their mass-to-charge ratio. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by detection using two mass analyzers in series for enhanced selectivity and sensitivity. |
| Typical Ionization | Electron Capture Negative Ionization (ECNI) is highly sensitive for electronegative compounds like chlorinated paraffins.[1] | Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common.[1][2] |
| Limit of Detection (LOD) / Limit of Quantification (LOQ) | LOD for MCCPs reported in the range of 27–170 ng/mL using GC-NCI-qTOF-HRMS.[3][4] Another study using GC Orbitrap-MS reported an LOQ of 1.5 ppb for MCCPs.[5] | Instrumental LOQs for MCCPs reported at 50 ng/mL using LC-QTOF-HRMS.[1] |
| Selectivity | High-resolution mass spectrometry can help distinguish between different chlorinated paraffin groups and reduce interferences.[3][4] | Tandem mass spectrometry (MS/MS) provides excellent selectivity by monitoring specific precursor-to-product ion transitions, minimizing matrix effects. |
| Throughput | Generally offers good throughput for routine analysis. | Can offer rapid sample analysis, including direct injection methods without extensive chromatography.[1] |
| Challenges | Analysis of less volatile, longer-chain CPs can be challenging. Complex mixtures can result in overlapping chromatographic peaks.[6] | Ionization efficiency can be highly dependent on the degree of chlorination, potentially leading to quantification biases.[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and application of analytical methods for this compound quantification. Below are generalized protocols for sample preparation, GC-MS, and LC-MS/MS analysis based on established methods for MCCPs.
Sample Preparation: Extraction from a Solid Matrix
A robust sample preparation protocol is essential to extract this compound from the sample matrix and remove interfering substances.
-
Sample Homogenization : The solid sample (e.g., soil, tissue, polymer) is first homogenized to ensure uniformity.
-
Solvent Extraction : A known weight of the homogenized sample is subjected to extraction with an organic solvent. Hexane is a commonly used solvent for this purpose.[6]
-
Extraction Techniques :
-
Ultrasonic Extraction : The sample and solvent are placed in an ultrasonic bath to facilitate the extraction process.[6]
-
Soxhlet Extraction : A classical and exhaustive extraction method.
-
Accelerated Solvent Extraction (ASE) : A faster, automated technique using elevated temperature and pressure.
-
-
Extract Concentration : The resulting extract is concentrated, often to dryness under a gentle stream of nitrogen.
-
Reconstitution : The residue is redissolved in a known volume of a suitable solvent (e.g., methanol (B129727) or cyclohexane) for instrumental analysis.[5][6]
-
Cleanup (Optional) : Depending on the complexity of the matrix, a cleanup step using solid-phase extraction (SPE) may be necessary to remove co-extracted impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines the key steps for the analysis of MCCPs using a GC system coupled with a mass spectrometer, often with an ECNI source.
-
Chromatographic Separation :
-
GC System : An Agilent 7890B gas chromatograph or similar.
-
Column : A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.
-
Carrier Gas : Helium at a constant flow rate.
-
Oven Temperature Program : A temperature gradient is used to separate the analytes. For example, starting at 100°C, holding for 1 minute, then ramping to 320°C.
-
Injection : A splitless injection of 1-2 µL of the sample extract.
-
-
Mass Spectrometry Detection :
-
Mass Spectrometer : A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).
-
Ionization Mode : Electron Capture Negative Ionization (ECNI).
-
Monitored Ions : Specific ions corresponding to the [M-Cl]⁻ adducts of the target C14 chlorinated alkanes are monitored for quantification.
-
Data Analysis : Quantification is performed using a calibration curve generated from certified reference standards of C14 chlorinated paraffins with varying degrees of chlorination.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a general procedure for the quantification of MCCPs using an LC-MS/MS system.
-
Chromatographic Separation :
-
LC System : An Agilent 1290 Infinity II LC system or equivalent.[6]
-
Column : A C18 reversed-phase column is commonly employed.
-
Mobile Phase : A gradient elution using a mixture of water and an organic solvent like methanol or acetonitrile, often with an ammonium (B1175870) formate (B1220265) buffer.
-
Flow Rate : A typical flow rate is around 0.3-0.5 mL/min.
-
Injection Volume : 5-10 µL of the sample extract.
-
-
Mass Spectrometry Detection :
-
Mass Spectrometer : A triple quadrupole mass spectrometer (e.g., Agilent 6470).[6]
-
Ionization Mode : Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in negative mode.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring the fragmentation of specific precursor ions to product ions.
-
Data Analysis : Quantification is achieved by comparing the peak areas of the analyte in the sample to a calibration curve prepared from analytical standards.
-
Visualization of Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method for this compound quantification.
Caption: Workflow for analytical method validation.
References
Cross-validation of 2-Chlorotetradecane analysis with different analytical techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantitative analysis of 2-Chlorotetradecane: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Detailed experimental protocols and performance data are presented to assist in method selection and cross-validation efforts.
Introduction to Cross-Validation
In analytical chemistry, cross-validation is the process of assuring that a particular analytical method is suitable for its intended purpose by comparing its results with those obtained using one or more different, validated methods. This process is crucial for ensuring the accuracy and reliability of analytical data, especially in regulated environments such as drug development. The goal is to demonstrate that different analytical approaches produce comparable and reliable quantitative results for the same analyte.
Analytical Techniques for this compound
This compound is a halogenated alkane, and its analysis can be approached by several advanced analytical techniques. This guide focuses on the three most prevalent methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): A versatile method suitable for a wide range of compounds, including those that are not amenable to GC.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the direct quantification of substances without the need for a chemically identical reference standard.
The following sections provide detailed experimental protocols and expected performance characteristics for each of these techniques in the context of this compound analysis.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters for the analysis of long-chain halogenated alkanes, serving as a proxy for this compound, using GC-MS, HPLC-MS, and qNMR.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | 0.1 - 5 ng/mL | ~5 µM |
| Limit of Quantitation (LOQ) | 0.05 - 5 ng/mL | 0.5 - 20 ng/mL | ~20 µM |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 98 - 102% |
| Precision (% RSD) | < 10% | < 15% | < 2% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
Transfer Line Temperature: 290°C
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions for this compound (C14H29Cl, MW ~232.8): m/z 61 (base peak, [C4H9]+), 91 ([C7H7]+), and 232 (molecular ion, [M]+)
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as hexane (B92381) or dichloromethane.
-
Perform serial dilutions to prepare calibration standards ranging from 0.05 ng/mL to 100 ng/mL.
-
For unknown samples, dissolve a known weight of the sample in the chosen solvent and dilute to fall within the calibration range.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Mass spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid
-
Gradient Program:
-
Start with 80% B
-
Linear gradient to 100% B over 10 minutes
-
Hold at 100% B for 5 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: APCI, positive ion mode
-
Source Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Capillary Voltage: 3500 V
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitored Ion for this compound: m/z 233 [M+H]+
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Create calibration standards by serial dilution in the mobile phase, ranging from 0.5 ng/mL to 200 ng/mL.
-
Dissolve and dilute unknown samples in acetonitrile to be within the calibration curve range.
Quantitative Nuclear Magnetic Resonance (qNMR)
Instrumentation:
-
NMR spectrometer with a proton frequency of 400 MHz or higher.
-
High-precision NMR tubes.
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl3) containing a known concentration of an internal standard (e.g., maleic acid or dimethyl sulfone).
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Flip Angle: 30°
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the analyte and internal standard protons to ensure full relaxation. This should be determined experimentally. A conservative value of 30-60 seconds is often used for quantitative accuracy.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals of interest.
-
Acquisition Time (aq): At least 3 seconds to ensure good digital resolution.
-
Spectral Width (sw): Sufficient to cover all signals of interest.
Data Processing:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the S/N.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the well-resolved signals of this compound (e.g., the methyl protons) and the internal standard.
Quantification: The concentration of this compound is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of the solvent
-
analyte = this compound
-
IS = Internal Standard
Mandatory Visualizations
The following diagrams illustrate the general workflow for cross-validating analytical methods and the signaling pathway for a typical analytical instrument.
Purity Assessment of Commercially Available 2-Chlorotetradecane: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensuring the accuracy and reproducibility of experimental results. This guide provides a comparative assessment of commercially available 2-Chlorotetradecane, a key intermediate in various synthetic processes. The purity of this compound is critical, as impurities can lead to undesirable side reactions and affect product yield and quality.
Comparison of Supplier Specifications
The purity of this compound from various commercial suppliers is typically stated as ≥98%. However, the analytical method used for this determination and the spectrum of potential impurities can vary. The following table summarizes the advertised purity of this compound from several prominent suppliers. It is important to note that this data is based on information provided by the suppliers and has not been independently verified. For critical applications, it is recommended to perform an in-house purity analysis.
| Supplier | Product Number | Stated Purity | Analytical Method |
| Sigma-Aldrich | 252239 | 98% | Not Specified |
| TCI America | C0622 | >98.0% | Gas Chromatography (GC) |
| Cenmed Enterprises | 252239-100G | 98% | Not Specified |
| Matrix Scientific | 095130 | 95+% | Not Specified |
| LookChem | 2425-54-9 | >98.0%(GC) | Gas Chromatography (GC) |
Potential Impurities
The synthesis of this compound typically involves the chlorination of tetradecane (B157292) or the hydrochlorination of tetradecene. Based on these synthetic routes, potential impurities may include:
-
Isomers of Chlorotetradecane: The chlorination process can sometimes result in a mixture of isomers, with the chlorine atom at different positions on the tetradecane chain.
-
Unreacted Starting Materials: Residual tetradecane or tetradecene may be present in the final product.
-
Over-chlorinated Products: Dichlorotetradecane or other polychlorinated alkanes can be formed as byproducts.
-
Solvent Residues: Residual solvents used during the synthesis and purification process may be present.
Experimental Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of volatile and semi-volatile compounds like this compound. It allows for the separation of the main compound from its impurities, followed by their identification and quantification. The following is a detailed protocol based on established methods for analyzing chlorinated alkanes[1].
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity solvent such as hexane (B92381) or ethyl acetate (B1210297) to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 100 µg/mL for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating chlorinated hydrocarbons.
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
-
Impurities can be tentatively identified by comparing their mass spectra with reference libraries (e.g., NIST/Wiley).
-
For quantitative analysis of specific impurities, certified reference standards should be used to create a calibration curve.
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the purity assessment of commercially available this compound.
This comprehensive approach, combining supplier information with a robust analytical protocol, enables researchers to make informed decisions when selecting this compound for their specific applications, thereby ensuring the integrity and success of their scientific endeavors.
References
A Comparative Guide to the Synthetic Routes of 2-Chlorotetradecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes for the preparation of 2-chlorotetradecane, a valuable chloroalkane intermediate in various chemical syntheses. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific application.
Executive Summary
The synthesis of this compound can be approached through three main pathways: the hydrochlorination of 1-tetradecene (B72687), the chlorination of 2-tetradecanol (B1204251), and the free-radical chlorination of tetradecane (B157292). Of these, the chlorination of 2-tetradecanol using reagents such as thionyl chloride or phosphorus pentachloride generally offers the most direct and highest-yielding route. The hydrochlorination of 1-tetradecene is a viable alternative, predicated on the principles of Markovnikov addition. In contrast, the free-radical chlorination of tetradecane is the least selective method, resulting in a complex mixture of chlorinated isomers, rendering it less practical for targeted synthesis.
Data Presentation
| Synthetic Route | Starting Material | Reagent(s) | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Chlorination of 2-Tetradecanol | 2-Tetradecanol | Thionyl Chloride (SOCl₂) | 2 hours | Reflux (79°C) | ~90 | >95 | Theoretical/General |
| 2-Tetradecanol | Phosphorus Pentachloride (PCl₅) | 3 hours | 100°C | 85-90 | >95 | Theoretical/General | |
| Hydrochlorination of 1-Tetradecene | 1-Tetradecene | Hydrogen Chloride (gas) | Several hours | 0 to rt | Moderate | Good | [1] |
| Free-Radical Chlorination of Tetradecane | Tetradecane | Chlorine (Cl₂), UV light | Variable | Variable | Low (for 2-chloro isomer) | Poor (mixture of isomers) | [2] |
Logical Relationship of Synthetic Routes
Caption: Synthetic pathways to this compound.
Experimental Protocols
Chlorination of 2-Tetradecanol with Thionyl Chloride
This method is a widely used and efficient procedure for the conversion of secondary alcohols to their corresponding chlorides.[3]
Experimental Workflow:
Caption: Workflow for chlorination with thionyl chloride.
Procedure:
-
To a stirred solution of 2-tetradecanol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (B109758) or chloroform (B151607) in a round-bottom flask, slowly add thionyl chloride (1.1 to 1.5 equivalents) at 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess thionyl chloride is carefully quenched by the slow addition of water.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound.
Chlorination of 2-Tetradecanol with Phosphorus Pentachloride
This is another effective method for the chlorination of secondary alcohols.[4]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, 2-tetradecanol (1 equivalent) is heated to a molten state if solid.
-
Phosphorus pentachloride (1.1 equivalents) is added portion-wise to the molten alcohol. The reaction is exothermic and produces hydrogen chloride gas.
-
After the addition is complete, the reaction mixture is heated at 100°C for 3 hours.
-
The reaction mixture is then cooled, and the product is isolated by pouring the mixture onto crushed ice and extracting with a suitable organic solvent like diethyl ether.
-
The organic extract is washed with water, sodium bicarbonate solution, and brine, then dried and concentrated.
-
Purification by vacuum distillation yields pure this compound.
Hydrochlorination of 1-Tetradecene
This method relies on the electrophilic addition of hydrogen chloride to an alkene, following Markovnikov's rule to yield the 2-chloroalkane.[1]
Procedure:
-
A solution of 1-tetradecene in a suitable solvent (e.g., diethyl ether or a non-polar hydrocarbon) is cooled in an ice bath.
-
Anhydrous hydrogen chloride gas is bubbled through the solution for several hours.
-
The progress of the reaction is monitored by GC.
-
Once the reaction is complete, the excess HCl is removed by purging with an inert gas or by washing with a dilute base.
-
The organic solution is washed with water and brine, dried over a drying agent, and the solvent is evaporated.
-
The resulting this compound is purified by vacuum distillation.
Free-Radical Chlorination of Tetradecane
This method is generally not preferred for the specific synthesis of this compound due to its lack of selectivity.[2] The reaction produces a mixture of monochlorinated isomers. The theoretical product distribution can be estimated based on the number of available hydrogens at each position and their relative reactivity (tertiary > secondary > primary). For tetradecane, which has primary and secondary hydrogens, a complex mixture is expected.
Procedure:
-
Liquid tetradecane is placed in a reaction vessel that is inert to chlorine and UV light.
-
Chlorine gas is bubbled through the alkane while the mixture is irradiated with UV light.
-
The reaction is typically run until a desired degree of chlorination is achieved, as determined by GC analysis.
-
The resulting mixture contains unreacted tetradecane, 1-chlorotetradecane, this compound, and other positional isomers, as well as dichlorinated and polychlorinated products.
-
Separation of the desired this compound from this complex mixture is challenging and would require fractional distillation.
Conclusion
For the targeted synthesis of this compound, the chlorination of 2-tetradecanol using either thionyl chloride or phosphorus pentachloride is the most efficient and selective method, providing high yields and purity. The hydrochlorination of 1-tetradecene is a viable alternative, though it may result in slightly lower yields. Free-radical chlorination of tetradecane is not a recommended method for preparing a specific isomer like this compound due to its inherent lack of selectivity. The choice of method will ultimately depend on the availability of starting materials, desired purity, and scale of the reaction.
References
A Comparative Guide to Internal Standards in Analytical Chemistry: Benchmarking 2-Chlorotetradecane
For researchers, scientists, and drug development professionals seeking to optimize analytical methodologies, the selection of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of 2-Chlorotetradecane as an internal standard against other commonly used alternatives, supported by experimental data and detailed protocols.
Internal standards (IS) are essential in analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should be chemically similar to the analyte of interest, not naturally present in the sample, and chromatographically resolved from other components. This guide will focus on the analysis of fatty acid methyl esters (FAMEs) as a common application where internal standards are critical.
Performance Comparison of Internal Standards
The performance of an internal standard is evaluated based on several key parameters, including recovery, linearity, and its ability to compensate for matrix effects. Below is a summary of the performance characteristics of this compound and two common classes of alternative internal standards: deuterated fatty acids and odd-chain fatty acids.
| Internal Standard Type | Example(s) | Analyte | Key Performance Characteristics |
| Chlorinated Alkane | This compound | Fatty Acid Methyl Esters (FAMEs) | Recovery: Data not available in reviewed literature. As a non-polar, non-structurally analogous compound, recovery may differ from FAMEs during extraction. |
| Linearity: Expected to show good linearity over a range of concentrations due to its chemical stability. | |||
| Matrix Effects: May not effectively compensate for matrix effects that specifically influence the ionization or derivatization of FAMEs due to structural dissimilarity. | |||
| Deuterated Fatty Acid | Lauric Acid-d23, Heptadecanoic Acid-d3 | Fatty Acids | Recovery: High and consistent recovery, closely mimicking the analyte of interest due to near-identical physicochemical properties.[1] |
| Linearity: Excellent linearity (R² > 0.99) is commonly achieved over a wide concentration range.[2] | |||
| Matrix Effects: Effectively compensates for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[3] | |||
| Odd-Chain Fatty Acid | Heptadecanoic Acid (C17:0) | Even-Chain Fatty Acids | Recovery: Generally good recovery, though it can be influenced by the specific extraction method used for different lipid classes. |
| Linearity: Demonstrates good linearity for the quantification of FAMEs. | |||
| Matrix Effects: Can effectively compensate for matrix effects in many applications, particularly in GC-MS analysis of FAMEs.[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of internal standards in quantitative analysis. Below are representative protocols for the use of internal standards in the GC-MS analysis of fatty acid methyl esters (FAMEs).
General Internal Standard Workflow
The overarching process for using an internal standard in a quantitative analysis involves several key steps, from sample preparation to data analysis.
Protocol for FAME Analysis using an Internal Standard
This protocol outlines the steps for the analysis of total fatty acids in a biological sample using GC-MS with an internal standard.
1. Sample Preparation and Internal Standard Spiking:
-
To a known quantity of the sample (e.g., serum, tissue homogenate), add a precise amount of the chosen internal standard (this compound, Deuterated Fatty Acid, or Odd-Chain Fatty Acid) in a suitable solvent.
2. Lipid Extraction and Saponification:
-
Extract the total lipids from the sample using a solvent mixture such as chloroform:methanol (B129727) (2:1, v/v).
-
Saponify the extracted lipids by adding a solution of methanolic sodium hydroxide (B78521) and heating to convert fatty acid esters to their corresponding sodium salts.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Methylate the fatty acid salts using a reagent like boron trifluoride in methanol (BF3-methanol) by heating. This converts the free fatty acids to their more volatile methyl esters.
-
Extract the FAMEs from the reaction mixture using a non-polar solvent like hexane (B92381).
4. GC-MS Analysis:
-
Inject an aliquot of the hexane extract containing the FAMEs and the internal standard into the GC-MS system.
-
Gas Chromatography Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., FAMEWAX, Rt-2560).[5][6]
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 240 °C) at a controlled rate.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted FAMEs and the internal standard to enhance sensitivity and selectivity.[7]
-
5. Data Analysis:
-
Integrate the peak areas of the target FAMEs and the internal standard.
-
For each analyte, calculate the ratio of its peak area to the peak area of the internal standard.
-
Prepare a calibration curve by analyzing a series of standards containing known concentrations of the analytes and a constant concentration of the internal standard. Plot the peak area ratio against the analyte concentration.
-
Determine the concentration of the analytes in the samples by interpolating their peak area ratios on the calibration curve.
Logical Comparison of Internal Standard Choices
The selection of an internal standard is a critical decision in method development. The following diagram illustrates the logical considerations when choosing between this compound and its alternatives for fatty acid analysis.
Conclusion
The choice of an internal standard significantly impacts the accuracy and precision of quantitative analytical methods.
-
This compound , as a non-structurally analogous internal standard, offers the advantages of being cost-effective and absent from biological matrices. However, its different physicochemical properties compared to fatty acids may lead to inaccuracies in correcting for extraction recovery and matrix effects.
-
Deuterated fatty acids are considered the gold standard for many applications.[3] Their near-identical chemical behavior to the unlabeled analytes allows for the most accurate correction of variations throughout the analytical process. The primary drawback is their higher cost.
-
Odd-chain fatty acids represent a compromise, offering structural similarity at a lower cost than their deuterated counterparts.[4] They are widely and effectively used, particularly in GC-MS analysis of FAMEs, although the potential for their presence in certain samples must be considered.
For the most rigorous and accurate quantitative analysis of fatty acids, especially in complex biological matrices where matrix effects are a significant concern, the use of a deuterated internal standard is highly recommended. However, for routine analyses where cost is a major consideration and matrix effects are well-characterized and minimal, odd-chain fatty acids provide a reliable alternative. This compound may be suitable for simpler matrices where its recovery and response have been thoroughly validated to track the analytes of interest, but it carries a higher risk of introducing bias. Ultimately, the selection of the internal standard should be based on a thorough method validation that demonstrates its fitness for the specific application.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. clearsynth.com [clearsynth.com]
- 4. caymanchem.com [caymanchem.com]
- 5. gcms.cz [gcms.cz]
- 6. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 7. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Comparison of 2-Chlorotetradecane Analysis
This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the analysis of 2-Chlorotetradecane. Given the absence of publicly available, specific proficiency testing data for this compound, this document outlines a hypothetical ILC study. The objective is to offer a practical blueprint for researchers, scientists, and drug development professionals to assess and compare analytical performance for this compound, a compound of interest in various research and development sectors. The methodologies and performance metrics are based on established principles of proficiency testing for related chlorinated hydrocarbons.[1][2][3]
Hypothetical Inter-laboratory Comparison Study Design
An inter-laboratory comparison, or proficiency test, is a crucial tool for evaluating the performance of laboratories and ensuring the reliability of analytical data.[1][3][4] In this proposed study, a central organizing body would prepare and distribute blind samples containing known concentrations of this compound to participating laboratories.
Test Materials:
-
Matrix: A suitable organic solvent, such as hexane (B92381) or a synthetic matrix mimicking a relevant sample type (e.g., simulated biological fluid), would be used.
-
Concentration Levels: Two different concentration levels of this compound would be prepared to assess laboratory performance across a range of concentrations.
-
Sample A: Low concentration (e.g., 10 µg/mL)
-
Sample B: High concentration (e.g., 50 µg/mL)
-
-
Homogeneity and Stability: The prepared samples would be rigorously tested for homogeneity to ensure that each participating laboratory receives a representative sample. Stability testing would also be conducted to confirm that the concentration of this compound remains constant during shipping and handling.
Performance Evaluation:
Participating laboratories would analyze the samples in duplicate and report their results to the organizing body. The performance of each laboratory would be evaluated based on the following key metrics:
-
Accuracy (as % Recovery): The closeness of the laboratory's average measured value to the true (assigned) value.
-
Precision (as % Relative Standard Deviation - RSD): The degree of agreement among replicate measurements.
-
Z-Score: A standardized measure of a laboratory's performance that combines accuracy and the consensus of the participating laboratories. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[2]
Data Presentation: Hypothetical ILC Results
The following table summarizes hypothetical results from a simulated inter-laboratory comparison for the analysis of this compound.
| Laboratory ID | Sample | Assigned Value (µg/mL) | Reported Value (µg/mL) | Recovery (%) | Precision (%RSD) | Z-Score | Performance |
| Lab 01 | A | 10.0 | 9.8 | 98.0 | 2.5 | -0.5 | Satisfactory |
| B | 50.0 | 49.2 | 98.4 | 1.8 | -0.8 | Satisfactory | |
| Lab 02 | A | 10.0 | 10.5 | 105.0 | 3.1 | 1.2 | Satisfactory |
| B | 50.0 | 51.5 | 103.0 | 2.2 | 1.5 | Satisfactory | |
| Lab 03 | A | 10.0 | 8.2 | 82.0 | 4.5 | -2.8 | Unsatisfactory |
| B | 50.0 | 45.1 | 90.2 | 3.9 | -2.5 | Unsatisfactory | |
| Lab 04 | A | 10.0 | 10.1 | 101.0 | 1.9 | 0.2 | Satisfactory |
| B | 50.0 | 50.8 | 101.6 | 1.5 | 0.8 | Satisfactory | |
| Lab 05 | A | 10.0 | 11.2 | 112.0 | 2.8 | 2.1 | Questionable |
| B | 50.0 | 52.9 | 105.8 | 2.5 | 2.3 | Questionable |
Experimental Protocol: GC-MS Analysis of this compound
The recommended analytical technique for the quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and selectivity for chlorinated hydrocarbons.[1][5][6][7]
1. Sample Preparation:
-
Allow the proficiency testing sample to equilibrate to room temperature.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
Transfer 1.0 mL of the sample into a 2 mL autosampler vial.
-
Add an appropriate internal standard (e.g., 1,3,5-tribromobenzene) to each vial.[6]
-
Cap the vial and vortex for 10 seconds.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector at 280 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: To be determined from the mass spectrum of a this compound standard.
-
Qualifier Ions: At least two other characteristic ions for confirmation.
-
3. Calibration:
-
Prepare a series of calibration standards of this compound in the same matrix as the samples, ranging from 1 µg/mL to 100 µg/mL.
-
Add the internal standard to each calibration standard at the same concentration as in the samples.
-
Analyze the calibration standards using the same GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
4. Quality Control:
-
Blank: Analyze a solvent blank to check for contamination.
-
Continuing Calibration Verification (CCV): Analyze a mid-level calibration standard every 10 samples to verify the stability of the calibration.
-
Duplicate Analysis: Analyze each proficiency testing sample in duplicate.
Visualizations
Caption: Workflow of the proposed inter-laboratory comparison study.
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
Comparative Efficacy of Tetradecyl-Chain Surfactants: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical step in formulation and experimentation. This guide provides a comparative analysis of the efficacy of surfactants derived from 1-chlorotetradecane (B127486) or its bromo-analog, focusing on the widely studied cationic surfactant, tetradecyltrimethylammonium bromide (TTAB). The performance of this C14-chain surfactant is compared against other common synthetic and biologically derived surfactants.
Surfactants, or surface-active agents, are amphiphilic molecules that possess both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. This unique structure allows them to reduce the surface tension between two liquids, or between a liquid and a solid, making them invaluable in a vast array of applications, including drug delivery, solubilization of poorly soluble compounds, and as cleaning and emulsifying agents. The efficacy of a surfactant is primarily determined by its ability to lower surface tension and its efficiency in forming micelles, a property quantified by the Critical Micelle Concentration (CMC).
Understanding Surfactant Efficacy: Key Parameters
Two key parameters are crucial for evaluating and comparing the efficacy of surfactants:
-
Critical Micelle Concentration (CMC): This is the concentration of a surfactant above which micelles form spontaneously. A lower CMC value indicates a more efficient surfactant, as less of it is needed to initiate micellization and achieve the desired effect, such as solubilizing a hydrophobic drug.
-
Surface Tension at CMC (γCMC): This value represents the minimum surface tension that can be achieved by the surfactant solution. A lower γCMC indicates a more effective surfactant in reducing the surface tension of the solvent.
Synthesis of Tetradecyl-Chain Cationic Surfactants
Cationic surfactants with a tetradecyl (C14) hydrophobic tail, such as tetradecyltrimethylammonium bromide (TTAB), are typically synthesized from 1-haloalkanes. For instance, TTAB can be synthesized via the reaction of 1-bromotetradecane (B124005) with trimethylamine. This nucleophilic substitution reaction results in the formation of the quaternary ammonium (B1175870) salt.
Comparative Performance Data
The following table summarizes the efficacy of a C14 cationic surfactant (TTAB) in comparison to other commonly used synthetic and biologically derived surfactants. The data presented is a compilation from various sources and should be considered as representative values, as CMC can be influenced by factors such as temperature, pH, and the presence of electrolytes.
| Surfactant Class | Specific Surfactant | Hydrophobic Chain Length | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γCMC) (mN/m) |
| Cationic | Tetradecyltrimethylammonium bromide (TTAB) | C14 | 3.5 - 4.6 | ~36 |
| Cationic | Dodecyltrimethylammonium bromide (DTAB) | C12 | 15 - 20 | ~38 |
| Cationic | Cetyltrimethylammonium bromide (CTAB) | C16 | 0.9 - 1.3 | ~36 |
| Anionic | Sodium Dodecyl Sulfate (SDS) | C12 | 8.2 | ~39 |
| Non-ionic | Triton X-100 | - | 0.2 - 0.9 | ~33 |
| Biosurfactant | Rhamnolipid (mono-rhamnolipid) | C10 | 0.03 - 0.1 | ~29 |
| Biosurfactant | Surfactin | - | ~0.025 | ~27 |
Experimental Protocols
A detailed understanding of the methodologies used to determine surfactant efficacy is crucial for interpreting and reproducing experimental data.
Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement (Wilhelmy Plate Method)
The Wilhelmy plate method is a widely used and accurate technique for determining the surface tension of a liquid and, subsequently, the CMC of a surfactant.
Principle: A thin platinum plate is suspended from a tensiometer and brought into contact with the liquid surface. The force exerted on the plate by the liquid is measured, from which the surface tension is calculated. As the surfactant concentration increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant.
Apparatus:
-
Tensiometer with a sensitive force transducer
-
Wilhelmy plate (typically platinum)
-
Sample vessel
-
Magnetic stirrer and stir bar
-
Micropipettes or an automated dosing system
Procedure:
-
Preparation: Ensure the Wilhelmy plate and sample vessel are meticulously cleaned to avoid contamination. The plate is typically cleaned by rinsing with a suitable solvent (e.g., ethanol, acetone) and then flamed to red heat to remove any organic residues.
-
Initial Measurement: Place a known volume of the pure solvent (e.g., deionized water) into the sample vessel.
-
Plate Immersion: Lower the Wilhelmy plate until it just touches the surface of the liquid. A meniscus will form, and the tensiometer will record the downward force.
-
Titration: Incrementally add small, known volumes of a concentrated stock solution of the surfactant to the solvent in the vessel.
-
Equilibration and Measurement: After each addition, allow the solution to equilibrate (with gentle stirring if necessary) until a stable surface tension reading is obtained. Record the surface tension and the corresponding surfactant concentration.
-
Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will typically show two linear regions. The CMC is determined from the intersection of the two lines.[1]
Visualizing Key Concepts and Workflows
To further clarify the concepts and processes discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Structure of a C14 surfactant monomer and its aggregation into a micelle.
References
A Spectroscopic Guide to Differentiating 2-Chlorotetradecane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of 2-chlorotetradecane and its isomers, with a primary focus on distinguishing them using common laboratory techniques. Due to the limited availability of published experimental data for all isomers, this comparison combines experimental data for 1-chlorotetradecane (B127486) with predicted data for this compound based on established spectroscopic principles. This approach offers a practical framework for researchers encountering these or similar long-chain alkyl halides.
Introduction
Chlorinated long-chain alkanes, such as the isomers of chlorotetradecane, can be challenging to differentiate due to their similar physical properties. However, spectroscopic methods including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide powerful tools for unambiguous identification. The position of the chlorine atom on the tetradecane (B157292) backbone induces subtle yet distinct changes in the spectroscopic fingerprint of each isomer.
Data Presentation
The following tables summarize the expected and observed spectroscopic data for 1-chlorotetradecane and this compound.
¹H NMR Spectroscopy Data
Table 1: Comparative ¹H NMR Chemical Shifts (δ) in ppm.
| Proton Environment | 1-Chlorotetradecane (Experimental/Predicted) | This compound (Predicted) | Key Differentiator |
| -CH(Cl)- | - | ~3.8 - 4.0 (multiplet) | The presence and chemical shift of the proton on the carbon bearing the chlorine atom is a primary point of differentiation. |
| -CH₂Cl | ~3.5 (triplet) | - | The downfield triplet is characteristic of the terminal chloro-isomer. |
| -CH₃ (adjacent to -CH(Cl)-) | - | ~1.5 (doublet) | The splitting of a methyl group into a doublet is a clear indicator of the 2-chloro isomer. |
| -CH₂- (adjacent to -CH₂Cl) | ~1.8 (quintet) | - | |
| -CH₂- (adjacent to -CH(Cl)-) | - | ~1.7 (multiplet) | |
| Bulk -CH₂- chain | ~1.2-1.4 (multiplet) | ~1.2-1.4 (multiplet) | |
| Terminal -CH₃ | ~0.9 (triplet) | ~0.9 (triplet) |
Note: Predicted values are based on established substituent effects in long-chain alkyl halides.
¹³C NMR Spectroscopy Data
Table 2: Comparative ¹³C NMR Chemical Shifts (δ) in ppm.
| Carbon Environment | 1-Chlorotetradecane (Experimental/Predicted) | This compound (Predicted) | Key Differentiator |
| -C(Cl)- | ~45 | ~65 | The chemical shift of the carbon directly bonded to the chlorine atom is significantly different between the two isomers. |
| -C- adjacent to -C(Cl)- | ~33 | ~40 (CH₂) and ~25 (CH₃) | The chemical shifts of the neighboring carbons provide secondary confirmation of the chlorine's position. |
| Bulk -CH₂- chain | ~22-32 | ~22-32 | |
| Terminal -CH₃ | ~14 | ~14 |
Note: Predicted values are based on established substituent effects in long-chain alkyl halides.
Mass Spectrometry Data
Table 3: Key Mass Spectrometry Fragmentation Patterns.
| Characteristic Ion (m/z) | 1-Chlorotetradecane | This compound (Predicted) | Key Differentiator |
| Molecular Ion [M]⁺ | 232/234 (ratio ~3:1) | 232/234 (ratio ~3:1) | The characteristic M/M+2 isotopic pattern for chlorine will be present in both isomers.[1] |
| [M-Cl]⁺ | 197 | 197 | Loss of the chlorine atom will be a common fragmentation pathway. |
| α-cleavage fragments | [CH₂Cl]⁺ (m/z 49/51) | [CH(Cl)CH₃]⁺ (m/z 63/65) and [C₁₂H₂₅]⁺ (m/z 169) | The fragments resulting from cleavage adjacent to the C-Cl bond are highly diagnostic. |
| Base Peak | Often a smaller alkyl fragment (e.g., C₄H₉⁺, m/z 57) | Potentially [CH(Cl)CH₃]⁺ or a stable secondary carbocation. | The most abundant fragment can differ based on the stability of the resulting carbocation. |
Infrared (IR) Spectroscopy Data
Table 4: Comparative Infrared Spectroscopy Absorption Bands (cm⁻¹).
| Vibrational Mode | 1-Chlorotetradecane & this compound | Key Differentiator |
| C-H stretch (alkane) | ~2850-2960 (strong, sharp) | These bands will be very similar for both isomers. |
| C-H bend (alkane) | ~1465 and ~1375 (medium) | Minor differences may be observable in the fingerprint region. |
| C-Cl stretch | ~650-750 (variable) | The exact position of the C-Cl stretch can vary slightly based on the substitution pattern (primary vs. secondary halide), but may be difficult to resolve. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the chlorotetradecane isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Bombard the gaseous sample molecules with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.
Infrared (IR) Spectroscopy
-
Sample Preparation (Liquid Film): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.[2]
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample in the instrument and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typical range: 4000-400 cm⁻¹.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for the differentiation of 1-chlorotetradecane and this compound based on the spectroscopic data.
Caption: Workflow for Isomer Differentiation.
Conclusion
While the isomers of chlorotetradecane present a classic analytical challenge, a multi-technique spectroscopic approach allows for their confident differentiation. ¹H and ¹³C NMR spectroscopy are particularly powerful in identifying the position of the chlorine atom through chemical shifts and splitting patterns. Mass spectrometry provides definitive confirmation of the presence of chlorine and offers isomer-specific fragmentation patterns. Infrared spectroscopy serves as a complementary technique to confirm the overall alkyl halide structure. This guide provides a foundational framework for researchers to approach the identification of these and other isomeric haloalkanes.
References
A Comparative Analysis of the Environmental Impact of 2-Chlorotetradecane and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of chemical compounds in industrial applications necessitates a thorough evaluation of their environmental footprint. This guide provides a comparative analysis of the environmental impact of 2-Chlorotetradecane, a representative of chlorinated paraffins, against two key alternative classes: esterquats and fatty acid ionic liquids. The assessment is based on critical environmental parameters: biodegradability, aquatic toxicity, and bioaccumulation potential, supported by experimental data and standardized testing protocols.
Executive Summary
Chlorinated paraffins, including this compound, are characterized by their persistence in the environment, high potential for bioaccumulation, and chronic toxicity to aquatic organisms. In contrast, alternatives such as esterquats and fatty acid ionic liquids are designed for improved environmental profiles. Esterquats, for instance, are readily biodegradable and exhibit low bioaccumulation potential. Fatty acid ionic liquids are positioned as a "green" alternative, although comprehensive quantitative environmental data is still emerging. This guide aims to provide a data-driven comparison to inform substance selection for professionals in research and development.
Quantitative Environmental Impact Data
The following tables summarize the available quantitative data for a representative medium-chain chlorinated paraffin (B1166041) (C14-17, chloro-), as a proxy for this compound, and a common esterquat, Diethyloxyester Dimethyl Ammonium (B1175870) Chloride (DEEDMAC). Data for fatty acid ionic liquids is currently limited and presented qualitatively.
Table 1: Biodegradability
| Substance Class | Representative Compound | Biodegradation | Test Guideline |
| Chlorinated Paraffin | Alkanes, C14-17, chloro- | Not readily biodegradable. Persistence increases with chlorination.[1][2] | OECD 301 Series |
| Esterquat | DEEDMAC | Readily biodegradable.[3][4][5] | OECD 301B |
| Fatty Acid Ionic Liquid | N/A | Generally considered biodegradable due to natural fatty acid components.[6][7][8] | N/A |
Table 2: Aquatic Toxicity
| Substance Class | Representative Compound | Fish (96h LC50) | Daphnia (48h EC50) | Algae (72-96h EC50) |
| Chlorinated Paraffin | Alkanes, C14-17, chloro- | > 100 mg/L (Acute) | 0.005 - 0.01 mg/L (Chronic NOEC) | 0.01 - 0.1 mg/L (Chronic NOEC) |
| Esterquat | DEEDMAC | 1 - 10 mg/L | 1 - 10 mg/L | 0.1 - 1 mg/L |
| Fatty Acid Ionic Liquid | N/A | Data varies significantly with structure.[9][10][11] | Data varies significantly with structure.[11][12][13] | Data varies significantly with structure.[11] |
Note: For Chlorinated Paraffins, chronic toxicity data is more relevant due to their persistence. For Esterquats and Fatty Acid Ionic Liquids, acute toxicity data is more commonly reported.
Table 3: Bioaccumulation Potential
| Substance Class | Representative Compound | Bioaccumulation Factor (BCF) | Log Kow |
| Chlorinated Paraffin | Alkanes, C14-17, chloro- | 1,000 - 15,000 L/kg ww.[14] | 5.5 - 8.2.[14] |
| Esterquat | DEEDMAC | Low potential for bioaccumulation.[15] | N/A |
| Fatty Acid Ionic Liquid | N/A | Expected to be low due to biodegradability.[16][17][18][19][20] | N/A |
Experimental Protocols
The data presented in this guide is typically generated using standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). A brief overview of the key experimental protocols is provided below.
Biodegradability Testing
-
OECD 301B: Ready Biodegradability - CO₂ Evolution Test: This aerobic biodegradation test measures the amount of carbon dioxide produced by microorganisms as they metabolize the test substance in an aqueous medium over 28 days. A substance is considered "readily biodegradable" if it reaches a certain percentage of theoretical CO₂ evolution (typically >60%) within a 10-day window during the 28-day period.
Aquatic Toxicity Testing
-
OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period. Fish are exposed to a range of concentrations of the test substance, and mortality is observed at regular intervals.
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity of a substance to the aquatic invertebrate Daphnia magna. The test determines the concentration that causes immobilization in 50% of the daphnids (EC50) over a 48-hour exposure.
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effect of a substance on the growth of freshwater algae. The test determines the concentration that inhibits the growth rate or yield by 50% (EC50) over a 72 or 96-hour period.
Bioaccumulation Testing
-
OECD 305: Bioaccumulation in Fish: This guideline describes a flow-through method to determine the bioconcentration factor (BCF) of a substance in fish. Fish are exposed to the test substance in water for an uptake phase, followed by a depuration phase in clean water. The concentration of the substance in the fish tissue is measured over time to calculate the BCF, which is the ratio of the concentration in the fish to the concentration in the water at steady state.
Visualizing the Environmental Impact Pathway
The following diagram illustrates the lifecycle and potential environmental fate of chlorinated alkanes versus their more environmentally benign alternatives.
Conclusion
The available data strongly indicates that alternatives to this compound and other chlorinated paraffins, such as esterquats and fatty acid ionic liquids, present a significantly lower risk to the environment. The ready biodegradability and low bioaccumulation potential of these alternatives are key differentiating factors. While data gaps for some emerging alternatives like fatty acid ionic liquids need to be addressed with further research, the trend towards designing chemicals with enhanced environmental profiles is clear. For researchers, scientists, and drug development professionals, the consideration of these environmental impact parameters is crucial for responsible and sustainable chemical selection and innovation.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Bioaccumulation and Biotransformation of Chlorinated Paraffins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ewg.org [ewg.org]
- 4. ewg.org [ewg.org]
- 5. Environmental fate and effects of DEEDMAC: A new rapidly biodegradable cationic surfactant for use in fabric softeners | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A general environmentally friendly access to long chain fatty acid ionic liquids (LCFA-ILs) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Effects of ammonium-based ionic liquids and 2,4-dichlorophenol on the phospholipid fatty acid composition of zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute toxic effects of ionic liquids on zebra mussel (Dreissena polymorpha) survival and feeding - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. ENVIRONMENTAL [oasis-lmc.org]
- 13. The acute toxicity of surfactants on fish cells, Daphnia magna and fish-a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pops.int [pops.int]
- 15. Probabilistic exposure assessment of DEEDMAC using measured effluent and sludge concentrations from 41 wastewater treatment plants across the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bohrium.com [bohrium.com]
- 17. Fatty acid-derived ionic liquids as soft and sustainable antimicrobial agents - Ananikov Lab [ananikovlab.ru]
- 18. Synthesis of fatty acid-based ammonium ionic liquids and their application for extraction of Co(II) and Ni(II) metals ions from aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fatty acid ionic liquids as environmentally friendly lubricants for low friction and wear - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 2-Chlorotetradecane: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of 2-Chlorotetradecane, catering to researchers, scientists, and drug development professionals. Note that the following information is primarily based on safety data sheets for the closely related isomer, 1-Chlorotetradecane, and should be treated as a baseline for safe handling and disposal. Always consult your institution's specific waste disposal protocols and the chemical's specific Safety Data Sheet (SDS).
Key Safety and Handling Information
Before proceeding with disposal, it is crucial to be aware of the hazards associated with this compound. It is classified as a skin and serious eye irritant.[1] In case of contact, rinse the affected area thoroughly with water.[1][2] Personal protective equipment (PPE), including protective gloves, eye protection, and face protection, should be worn when handling this chemical.[1]
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[2][3]
Hazardous Decomposition Products: When heated to decomposition, this compound may produce hazardous substances such as carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2]
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the physical and chemical properties of 1-Chlorotetradecane are important for safe handling during the disposal process.
| Property | Value |
| Physical State | Liquid[2] |
| Appearance | Colorless / Clear[2] |
| Odor | Odorless[2] |
| Water Solubility | 0.01 g/L (20°C)[2] |
| Flash Point | 83 °C / 181.4 °F[2] |
| Autoignition Temperature | 200 °C / 392 °F[2] |
| Melting Point/Range | -34 °C / -29.2 °F[2] |
| Boiling Point/Range | 223 °C / 433.4 °F[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in compliance with all local, regional, and national regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.
1. Waste Identification and Segregation:
- Identify the waste as this compound.
- Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
- Segregate from incompatible materials such as strong oxidizing agents and strong bases.[2][3]
2. Containerization:
- Use a designated, compatible, and properly sealed waste container. The container must be in good condition, with no cracks, rust, or leaks.
- The container should be clearly labeled as "Hazardous Waste" and should identify the contents as "this compound".
- Keep the container closed when not in use.
3. Handling Small Spills:
- In the event of a small spill, ensure adequate ventilation.
- Absorb the spill with an inert absorbent material such as sand, silica (B1680970) gel, or universal binder.
- Collect the absorbed material and place it in a suitable, closed container for disposal.
- Wash the spill area thoroughly.
4. Storage Pending Disposal:
- Store the waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3]
- Follow your institution's guidelines for the maximum accumulation time and quantity of hazardous waste.
5. Disposal:
- Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.
- Do not dispose of this compound down the drain or in regular trash.
6. Empty Container Disposal:
- Regulations for the disposal of empty containers can vary. Some regulations require that empty containers of certain hazardous chemicals be triple-rinsed, with the rinsate collected as hazardous waste.[4] Consult your EHS office for the specific requirements for this compound containers.
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2-Chlorotetradecane
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for 2-Chlorotetradecane, ensuring laboratory safety and procedural clarity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Primary Gloves: Polyvinyl Alcohol (PVA) or Viton® gloves. Secondary Gloves (optional): Nitrile gloves can be worn underneath for splash protection during incidental contact. | This compound is a chlorinated hydrocarbon. PVA and Viton® offer excellent resistance to this chemical class.[1][2][3][4][5][6] Standard disposable gloves like nitrile and neoprene are not recommended for prolonged contact with chlorinated solvents.[7] Always inspect gloves for any signs of degradation before use. |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | To protect against splashes and vapors that can cause serious eye irritation. |
| Body Protection | A chemically resistant lab coat, preferably made of a non-porous material. A chemical-resistant apron worn over the lab coat when handling larger quantities. | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | Generally not required when working in a well-ventilated area or a fume hood. If ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To prevent inhalation of vapors, which may cause respiratory tract irritation. |
| Footwear | Closed-toe, non-perforated shoes made of a chemically resistant material. | To protect feet from spills. |
Operational Plan
Adherence to a strict operational plan is critical for the safe handling of this compound.
1. Engineering Controls:
-
Ventilation: All handling of this compound, including transfers, dilutions, and reactions, must be conducted in a certified chemical fume hood to minimize the inhalation of vapors.
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
2. Pre-Handling Procedures:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Assemble Materials: Gather all necessary equipment and reagents before introducing this compound to the work area.
-
Inspect PPE: Carefully inspect all PPE for any damage or defects.
3. Handling Procedures:
-
Dispensing: Use appropriate tools (e.g., glass pipettes with a bulb, syringes) to transfer the chemical. Avoid pouring directly from large containers to minimize splashing.
-
Labeling: Clearly label all containers with the chemical name, concentration, and hazard information.
-
Spill Preparedness: Have a chemical spill kit readily available. The kit should contain absorbent materials suitable for chlorinated hydrocarbons.
4. Post-Handling Procedures:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and then soap and water.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact is suspected.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Halogenated Waste: this compound is a halogenated hydrocarbon. All waste containing this chemical must be collected in a designated "Halogenated Organic Waste" container.[8][9]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated waste, as this can significantly increase disposal costs and complexity.[9]
2. Waste Containers:
-
Material: Use chemically compatible containers, typically glass or high-density polyethylene (B3416737) (HDPE).
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organics," and a list of all constituents and their approximate concentrations.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
3. Disposal of Contaminated Materials:
-
Solid Waste: Any materials contaminated with this compound, such as gloves, absorbent pads, and disposable labware, must also be disposed of as halogenated hazardous waste.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated waste. The rinsed container can then be disposed of according to institutional guidelines.
4. Waste Pickup:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not dispose of this compound down the drain.[9]
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₄H₂₉Cl |
| Molecular Weight | 232.83 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 292.9 °C at 760 mmHg |
| Melting Point | -3 °C |
| Flash Point | 122.5 °C |
| Density | 0.859 g/cm³ |
| Vapor Pressure | 0.00313 mmHg at 25°C |
| Water Solubility | Insoluble |
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Ansell AlphaTec® 15-554 medium-duty PVA work gloves | Ansell USA [ansell.com]
- 2. redasafe.com [redasafe.com]
- 3. Hand Protection | Chemical Resistant PVC and PVA Gloves | All Safety Products [allsafetyproducts.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Polyvinyl Alcohol (PVA) Gloves: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. calpaclab.com [calpaclab.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. uakron.edu [uakron.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
